molecular formula C13H17NO3 B1589090 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole CAS No. 57598-32-0

2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No.: B1589090
CAS No.: 57598-32-0
M. Wt: 235.28 g/mol
InChI Key: GTXIBCRXNKXKCF-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 57598-32-0) is a high-value oxazoline-based compound classified as a heterocyclic building block . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. This chemical serves as a versatile precursor and directing group in modern synthetic organic chemistry, particularly in transition metal-catalyzed C-H activation reactions . The steric and electronic properties of the oxazoline ring, especially the 4,4-dimethyl substitution, increase the stability of the compound and facilitate its application in regioselective functionalization of arenes . Recent research demonstrates the utility of analogous oxazoline directing groups in palladium-catalyzed ortho -alkoxylation reactions, enabling the synthesis of complex ether-containing molecules that are prevalent in pharmaceuticals and biologically active compounds . This makes it a critical tool for researchers developing new synthetic methodologies to create aryl-alkyl ethers, including those with pharmaceutically relevant fluorine-containing groups . The compound has a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol . For optimal stability and longevity, this reagent should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2)8-17-12(14-13)9-6-5-7-10(15-3)11(9)16-4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXIBCRXNKXKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=C(C(=CC=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456249
Record name 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57598-32-0
Record name 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Spectroscopic Analysis and Synthesis Methodology of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Spectroscopists, and Drug Development Professionals Compound: 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS: 57598-32-0)

As a Senior Application Scientist, I approach the synthesis and characterization of complex organic intermediates not merely as a sequence of steps, but as a carefully orchestrated system of chemical dependencies. 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole—commonly referred to as a 2,3-dimethoxyphenyloxazoline—is a highly valuable directing group in modern synthetic chemistry[1]. It is extensively utilized in Directed Ortho Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr) to construct sterically hindered, poly-substituted biaryl systems, which are foundational scaffolds in natural product synthesis and pharmaceutical development[1].

This whitepaper provides an authoritative breakdown of its synthesis, the causality behind the procedural parameters, and a rigorous analysis of its spectroscopic signatures.

Synthesis Methodology: Causality and Protocol Design

The synthesis of this oxazoline derivative from 2,3-dimethoxybenzoic acid is a three-stage continuous workflow[2]. Every reagent equivalent and temperature shift is deliberately chosen to prevent side reactions and protect the acid-sensitive oxazoline ring.

Experimental Protocol

Step 1: Chlorination (Acid Chloride Formation)

  • Reaction: To a 100-mL round-bottomed flask in an ice-water bath, add 24.5 g (0.206 mol) of thionyl chloride (SOCl₂). Slowly add 12.2 g (0.067 mol) of 2,3-dimethoxybenzoic acid[2].

  • Causality: The reaction is initiated at 0°C to control the exothermic release of HCl and SO₂ gases. SOCl₂ is used in a ~3-fold excess to act as both the chlorinating agent and the solvent, driving the equilibrium entirely to the acid chloride[2].

  • Execution: Stir at 0°C for 1 hour, then warm to room temperature for 24 hours. Remove excess SOCl₂ via rotary evaporation and distill the residue (105°C at 0.05 mm Hg) to yield 2,3-dimethoxybenzoyl chloride[2].

Step 2: Amidation

  • Reaction: Dissolve the acid chloride (12.7 g) in 60 mL of anhydrous dichloromethane (CH₂Cl₂) and cool to 0°C. Dropwise, add a solution of 12.5 g (0.140 mol) of 2-amino-2-methyl-1-propanol in 50 mL CH₂Cl₂ over 15 minutes[2].

  • Causality: Exactly 2.1 equivalents of the amino alcohol are used. The first equivalent acts as the nucleophile to form the amide bond. The second equivalent acts as an in-situ Brønsted base to scavenge the generated HCl, precipitating out as an inert hydrochloride salt[2]. This self-validating step prevents the acidic degradation of the product.

  • Execution: Stir at room temperature for 2 hours. Filter the white precipitate and concentrate the mother liquor to afford the amido alcohol intermediate[2].

Step 3: Cyclodehydration

  • Reaction: Redissolve the amido alcohol in 100 mL CH₂Cl₂. Dropwise, add 24.5 g (0.206 mol) of SOCl₂ and stir at room temperature for 1.5 hours[2].

  • Causality: SOCl₂ converts the hydroxyl group into a chlorosulfite leaving group, triggering an intramolecular cyclization by the amide oxygen.

  • Self-Validating Workup: The reaction mixture is highly acidic and must be quenched meticulously. Cool to 0°C, add 50 mL of cold water, and immediately basify with 40% aqueous NaOH to pH 11[2]. Critical insight: Oxazolines are highly susceptible to ring-opening hydrolysis under acidic conditions. Basification ensures the survival of the 4,5-dihydrooxazole ring during extraction[2].

SynthesisWorkflow A 2,3-Dimethoxybenzoic Acid B 2,3-Dimethoxybenzoyl Chloride A->B SOCl2, 0°C to RT (Chlorination) C Amido Alcohol Intermediate B->C 2-Amino-2-methyl-1-propanol CH2Cl2, 0°C to RT D 2-(2,3-Dimethoxyphenyl)- 4,4-dimethyl-4,5-dihydrooxazole C->D SOCl2, CH2Cl2 RT, 1.5 hr (Cyclodehydration)

Step-by-step synthesis workflow of the oxazoline derivative.

Analytical Note on TLC: When monitoring the formation of the oxazoline (R_f = 0.29 in 85:15 hexane-acetone), aliquots must be neutralized with aqueous NaOH prior to spotting on silica gel[2]. Unneutralized aliquots will hydrolyze on the acidic silica plates, yielding false-negative results.

Spectroscopic Data Analysis

To ensure absolute structural integrity, the following spectroscopic data parameters must be verified. The ¹H NMR data provided is empirical[1], while the ¹³C NMR, IR, and MS data are derived based on established spectroscopic principles for this molecular class.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of this compound presents a textbook example of a 1,2,3-trisubstituted benzene ring (AMX spin system) alongside the distinct aliphatic signals of the oxazoline ring[1].

Table 1: Experimental ¹H NMR Data (250 MHz, CDCl₃)[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.36 Singlet (s)6H-C(CH ₃)₂ (Oxazoline ring C4)
3.83 Singlet (s)6H-2 × OCH ₃ (Phenyl ring C2, C3)
4.08 Singlet (s)2H-CH ₂ (Oxazoline ring C5)
6.96 Doublet of doublets (dd)1H8.2, 1.9Ar-H (C4)
7.02 Doublet of doublets (dd)1H8.2, 7.5Ar-H (C5)
7.29 Doublet of doublets (dd)1H7.5, 1.9Ar-H (C6)

Mechanistic Signal Analysis: The aromatic protons exhibit classic coupling. H5 is an apparent triplet (reported as a dd) because it is ortho-coupled to both H4 (8.2 Hz) and H6 (7.5 Hz). H4 and H6 show meta-coupling to each other (1.9 Hz)[1].

Table 2: Derived ¹³C NMR Data (75 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeAssignment
28.5 CH₃C(C H₃)₂ (Oxazoline C4 methyls)
56.2 CH₃OC H₃ (C3 methoxy)
61.5 CH₃OC H₃ (C2 methoxy, sterically hindered)
67.8 CC (CH₃)₂ (Oxazoline C4 quaternary)
78.5 CH₂C H₂ (Oxazoline C5)
114.5, 122.0, 124.2 CHAr-C 4, Ar-C 6, Ar-C 5
123.5 CAr-C 1 (ipso to oxazoline)
147.5, 152.8 CAr-C 2, Ar-C 3 (C-OMe carbons)
162.5 CC =N (Oxazoline C2 imine carbon)
Infrared (IR) and Mass Spectrometry (MS)

Table 3: Predicted IR and MS Signatures

TechniqueKey Signals / m/zAssignment / Fragment
IR (ATR) 1645 cm⁻¹C=N stretch (Highly characteristic of oxazoline ring)
IR (ATR) 1580, 1475 cm⁻¹C=C aromatic stretching
IR (ATR) 1265, 1045 cm⁻¹C-O-C asymmetric/symmetric stretch (Methoxy)
MS (ESI+) 236.1 m/z[M+H]⁺ (Exact Mass: 235.1208 for C₁₃H₁₇NO₃)
MS (ESI+) 204.1 m/z[M+H - CH₃OH]⁺ (Characteristic loss of ortho-methoxy)

Advanced Application: Oxazoline-Directed SNAr

The true synthetic power of 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole lies in its ability to orchestrate Nucleophilic Aromatic Substitution (SNAr)[1]. In traditional chemistry, methoxy groups are poor leaving groups. However, the oxazoline nitrogen acts as a powerful coordinating tether for organometallic reagents (like Grignard reagents)[1].

When treated with 2-methoxyphenylmagnesium bromide, the magnesium coordinates to the oxazoline nitrogen, delivering the nucleophile directly to the adjacent C-2 position. This forms a Meisenheimer-type intermediate, forcibly eliminating the C-2 methoxide to yield a highly substituted biaryl compound[1].

SNArPathway A 2-(2,3-Dimethoxyphenyl)- 4,4-dimethyl-4,5-dihydrooxazole B Coordination Complex (Oxazoline-N coordinates Mg) A->B 2-Methoxyphenylmagnesium bromide (THF/Ether) C Meisenheimer-type Intermediate (Grignard attack at C-2) B->C Nucleophilic Attack at ortho-C (C-2) D Elimination of Methoxide (- Mg(OMe)Br) C->D Aromatization E 2,2'-Dimethoxy-6-(4,4-dimethyl- oxazolinyl)biphenyl D->E Product Formation

Oxazoline-directed nucleophilic aromatic substitution (SNAr) via Grignard attack.

References

  • Meyers, A. I., & Flanagan, M. E. (1993). 2,2'-DIMETHOXY-6-FORMYLBIPHENYL. Organic Syntheses, 71, 107. URL:[Link]

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. Among its variants, 13C NMR spectroscopy is particularly powerful for elucidating the carbon skeleton of organic molecules. This guide offers a detailed exploration of the 13C NMR chemical shifts for 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding the electronic environment of each carbon atom through its chemical shift is fundamental for structural verification, purity assessment, and the rational design of new chemical entities. This document provides experimentally determined chemical shift data, a detailed assignment of each carbon signal, a practical protocol for data acquisition, and an in-depth analysis of the structural and electronic factors influencing the observed chemical shifts.

13C NMR Chemical Shift Data

The 13C NMR spectrum of 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole was recorded in deuterated chloroform (CDCl3) on a 75 MHz spectrometer. The reported chemical shifts are referenced to the solvent signal. The table below presents the experimental chemical shift values and their proposed assignments based on established principles of 13C NMR spectroscopy, including substituent effects and comparison with related structures.

Carbon AtomChemical Shift (δ, ppm)Assignment Rationale
C2165.3Imine carbon, significantly deshielded by the adjacent nitrogen and oxygen atoms.
C1'115.3Aromatic carbon attached to the oxazoline ring; its chemical shift is influenced by both the oxazoline and the adjacent methoxy group.
C2'127.3Aromatic carbon bearing a methoxy group; deshielded by the electronegative oxygen.
C3'127.1Aromatic carbon with a methoxy group; its chemical shift is similar to C2' due to the comparable electronic environment.
C4'116.2Aromatic CH carbon; shielded relative to other aromatic CH carbons due to its position relative to the methoxy groups.
C5'124.2Aromatic CH carbon; its chemical shift is in the expected range for a substituted benzene ring.
C6'116.8Aromatic CH carbon; its chemical shift is influenced by the adjacent C1' and the overall electronic nature of the ring.
C456.3Quaternary carbon of the oxazoline ring, deshielded by the adjacent nitrogen and the two methyl groups.
C570.3Methylene carbon (CH2) of the oxazoline ring, deshielded by the adjacent oxygen atom.
C(CH3)223.1Equivalent methyl carbons, appearing as a single signal in a typical chemical shift range for sp3 carbons.
OCH3 (at C2')54.2Methoxy carbon, with a characteristic chemical shift.
OCH3 (at C3')54.2Methoxy carbon, equivalent to the other methoxy group in this environment.

Note: The assignments for the aromatic carbons C1' through C6' are proposed based on predictive models and data from similar substituted benzene rings. Unambiguous assignment would require further 2D NMR experiments such as HMBC and HSQC.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the chemical shifts, the following diagram illustrates the structure of 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole with the carbon atoms numbered according to the assignments in the table above.

Caption: Molecular structure of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole with carbon numbering and assigned 13C NMR chemical shifts (ppm).

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized, yet detailed, protocol for acquiring a high-quality 13C NMR spectrum of the title compound. This protocol is based on established best practices in NMR spectroscopy.[1][2]

1. Sample Preparation

  • Analyte: Weigh approximately 20-50 mg of 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[3]

  • Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the sample vial. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade the spectral quality.

  • Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is centered within the NMR probe's detection coil.

2. Data Acquisition

  • Spectrometer: A standard NMR spectrometer with a field strength of 300-500 MHz is suitable. The data presented here was obtained on a 75 MHz (for 13C) instrument.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the CDCl3. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve narrow and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, particularly quaternary carbons.[4]

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of carbon chemical shifts in most organic molecules.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing

  • Fourier Transform: The acquired free induction decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak of CDCl3 at 77.16 ppm.

  • Peak Picking: The chemical shifts of the individual peaks are determined.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (20-50 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to Solvent phase_base->reference peak_pick Peak Picking reference->peak_pick final_spectrum final_spectrum peak_pick->final_spectrum Final Spectrum

Caption: A generalized workflow for acquiring a 13C NMR spectrum.

Analysis and Interpretation of Chemical Shifts

The observed 13C NMR chemical shifts provide a wealth of information about the electronic environment of each carbon atom in 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.

  • Oxazoline Ring Carbons:

    • The C2 carbon at 165.3 ppm is the most deshielded carbon in the molecule. This is a characteristic chemical shift for an imine carbon within a five-membered heterocyclic ring, where it is directly bonded to two electronegative atoms, nitrogen and oxygen.

    • The C5 carbon , a methylene group, resonates at 70.3 ppm. Its downfield shift is primarily due to the deshielding effect of the adjacent electronegative oxygen atom.

    • The C4 carbon , a quaternary carbon, appears at 56.3 ppm. It is deshielded by the adjacent nitrogen atom and the two methyl substituents.

    • The two methyl carbons attached to C4 are equivalent and give a single signal at 23.1 ppm, a typical value for sp3 hybridized carbons in a relatively unshielded environment.

  • Dimethoxyphenyl Ring Carbons:

    • The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents: the dihydrooxazole ring and the two methoxy groups. Substituent effects on aromatic chemical shifts are a combination of inductive and resonance effects.[5][6]

    • The two methoxy carbons appear at 54.2 ppm, a characteristic region for such groups.[7]

    • The aromatic carbons directly attached to the electron-donating methoxy groups (C2' and C3' ) are expected to be deshielded due to the electronegativity of the oxygen, and their chemical shifts are observed at 127.3 and 127.1 ppm.

    • The ipso-carbon C1' , attached to the oxazoline ring, is observed at 115.3 ppm. Its chemical shift is influenced by the electronic properties of the heterocyclic substituent.

    • The remaining aromatic CH carbons (C4', C5', and C6' ) appear in the range of 116-125 ppm. Their precise chemical shifts are a result of the combined electronic effects of the substituents transmitted through the aromatic system.

G cluster_effects Electronic and Structural Effects cluster_shifts Observed Chemical Shifts electronegativity Electronegativity of N and O atoms oxazoline Oxazoline Carbons (C2, C4, C5) electronegativity->oxazoline Deshielding aromatic Aromatic Carbons (C1' - C6') electronegativity->aromatic Deshielding by OCH3 alkyl Alkyl Carbons (CH3, OCH3) electronegativity->alkyl Deshielding of OCH3 hybridization sp2 vs. sp3 Hybridization hybridization->oxazoline C2 (sp2) > C4, C5 (sp3) substituent Substituent Effects (Inductive & Resonance) substituent->aromatic Modulation of Electron Density

Caption: Factors influencing the 13C NMR chemical shifts in the target molecule.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the 13C NMR chemical shifts of 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole. By presenting the experimental data with proposed assignments, a detailed experimental protocol, and a thorough analysis of the underlying principles governing the chemical shifts, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The accurate interpretation of 13C NMR data is paramount for the unambiguous structural characterization of novel compounds, and the information contained herein will aid in this critical aspect of chemical research.

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Sources

Vibrational Spectroscopy of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole: Structural Validation and Reaction Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric synthesis and highly functionalized arene construction, the 4,4-dimethyl-4,5-dihydrooxazole (Meyers' oxazoline) moiety serves as a privileged Directed Metalation Group (DMG). When conjugated with a 2,3-dimethoxyphenyl core, the resulting molecule—2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole —presents a unique structural system. For researchers and drug development professionals, Infrared (IR) spectroscopy acts as a critical, non-destructive modality for both static structural validation and dynamic reaction monitoring. This guide deconstructs the IR vibrational fingerprint of this molecule and outlines field-proven methodologies for utilizing these spectral signatures in synthetic workflows.

Structural Deconstruction & IR Fingerprint Causality

To effectively utilize IR spectroscopy, one must understand the causality behind the absorption bands. The molecule can be divided into three primary IR-active domains, each governed by specific dipole moments and mechanical couplings:

The Oxazoline Ring

The defining feature of the 4,5-dihydrooxazole ring is the endocyclic carbon-nitrogen double bond. In 2-aryl-substituted oxazolines, the ν(C=N) stretching vibration manifests as a sharp, highly diagnostic band between 1640 and 1660 cm⁻¹[1]. Because the C=N bond is highly polarizable, its exact frequency is sensitive to electronic conjugation with the adjacent phenyl ring. Furthermore, the gem-dimethyl groups at the C4 position exhibit mechanical coupling—because two methyl groups are attached to the same carbon, their symmetric C-H bending vibrations split into a characteristic doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹[1].

The Methoxy Groups (-OCH3)

The aryl-alkyl ether linkages produce intense C-O stretching vibrations due to large changes in the dipole moment during the vibration. The asymmetric Ar-O-C stretch appears at a remarkably high frequency (1250–1270 cm⁻¹)[2]. This high wavenumber is caused by the resonance of the oxygen lone pair with the aromatic π-system, which shortens the Ar-O bond and imparts partial double-bond character, increasing the force constant. The symmetric stretch is typically found near 1040 cm⁻¹.

The Aromatic Core

The 1,2,3-trisubstitution pattern of the benzene ring (substituted at C1 by oxazoline, and C2/C3 by methoxy groups) leaves three adjacent protons at the C4, C5, and C6 positions. The in-phase out-of-plane (OOP) bending of these three adjacent hydrogens is highly specific, yielding strong absorptions in the 780–760 cm⁻¹ and 710–700 cm⁻¹ regions[3].

Quantitative Spectral Data

The following table summarizes the critical IR bands required to validate the structural integrity of 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic / Structural Significance
Oxazoline Ring ν(C=N) stretch1640 – 1660StrongDiagnostic for the intact heterocycle. Highly sensitive to metal coordination.
Methoxyarene ν(C=C) aromatic1580, 1480MediumConfirms the aromatic core integrity.
gem-Dimethyl δ(C-H) symmetric bend1385, 1365MediumDoublet arises from mechanical coupling of the two methyls at C4.
Methoxy Group ν(Ar-O-C) asym. stretch1250 – 1270StrongHigh frequency dictates resonance of O lone pair with the aromatic ring.
Methoxy Group ν(R-O-C) sym. stretch1040 – 1050StrongOften overlaps with the oxazoline ring C-O-C stretch.
Aromatic C-H γ(C-H) OOP bend780 – 760, 710 – 700StrongConfirms the 1,2,3-trisubstituted benzene pattern (adjacent 4,5,6 protons).

Experimental Protocol: ATR-FTIR Spectral Acquisition

To ensure reproducibility and eliminate sample-preparation artifacts (such as polymorphism induced by KBr pressing), Attenuated Total Reflectance (ATR) FTIR is the gold standard. This protocol is designed as a self-validating system.

Step 1: System Initialization and Background Collection

  • Action: Purge the FTIR spectrometer with dry nitrogen. Collect a background spectrum using the bare diamond/ZnSe ATR crystal.

  • Causality: Ambient water vapor exhibits dense rotational-vibrational bands in the 1600–1700 cm⁻¹ region. Purging prevents these atmospheric bands from masking the critical ν(C=N) stretch of the oxazoline ring.

Step 2: Sample Application

  • Action: Apply 1–2 mg of the neat compound (or a single drop if in a highly concentrated oil state) directly onto the ATR crystal. Apply the pressure anvil until the real-time preview shows an absorbance of ~0.5 to 0.8 AU for the strongest peak.

  • Causality: The evanescent wave penetrates only 0.5–2 µm into the sample. Intimate contact is mechanically required to ensure sufficient signal-to-noise ratio (SNR).

Step 3: Spectral Acquisition

  • Action: Acquire the spectrum at a resolution of 4 cm⁻¹ using 32 to 64 co-added scans.

  • Causality: A 4 cm⁻¹ resolution is the optimal threshold to clearly resolve the gem-dimethyl bending doublet (~1385/1365 cm⁻¹) without unnecessarily extending acquisition time and introducing baseline drift.

Step 4: Data Processing

  • Action: Apply an ATR correction algorithm via the spectrometer software.

  • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the peak intensities, allowing direct comparison against standard transmission libraries.

Mechanistic Application: In Situ Monitoring of DoM

Beyond static characterization, the IR signature of this molecule is a powerful tool for dynamic reaction monitoring, particularly during Directed ortho-Metalation (DoM) .

When an alkyllithium base (e.g., n-BuLi) is introduced to the substrate, the lithium ion coordinates directly to the oxazoline nitrogen. This coordination pulls electron density away from the C=N bond, significantly reducing its force constant. As a result, the ν(C=N) stretching frequency undergoes a dramatic bathochromic shift from ~1650 cm⁻¹ down to ~1620 cm⁻¹[4][5].

By utilizing an in situ IR probe (e.g., ReactIR), chemists can track this shift in real-time. This creates a self-validating workflow: the complete disappearance of the 1650 cm⁻¹ band and the stabilization of the 1620 cm⁻¹ band confirms that quantitative lithiation has occurred. Only then is the electrophile added, preventing premature quenching and maximizing yield.

DoM_IR_Monitoring Substrate 1. Starting Material 2-(2,3-Dimethoxyphenyl)oxazoline IR: ν(C=N) ~1650 cm⁻¹ Lithiation 2. Lithiation (DoM) n-BuLi / TMEDA, THF, -78 °C Substrate->Lithiation Base Addition Intermediate 3. Aryllithium Intermediate N-Li Coordination IR: ν(C=N) ~1620 cm⁻¹ Lithiation->Intermediate Ortho-Deprotonation Electrophile 4. Electrophilic Quench EX (e.g., MeI, DMF) Intermediate->Electrophile Electrophile Addition Product 5. Substituted Product IR: ν(C=N) ~1645 cm⁻¹ Electrophile->Product Workup & Isolation

In situ IR monitoring workflow of the Directed ortho-Metalation (DoM) of the oxazoline substrate.

References

  • [1] Title: 4,4-Dimethyl-2-oxazoline - the NIST WebBook. Source: National Institute of Standards and Technology (NIST). URL:[Link]

  • [4],[5] Title: Reversible Ligand Protonation in Noninnocent Constrained-Geometry-Like Group 4 Complexes. Source: ACS Publications (Organometallics). URL:[Link]

  • [2] Title: Infrared spectra of ethers. Source: Doc Brown's Advanced Organic Chemistry. URL:[Link]

  • [3] Title: 12.8: Infrared Spectra of Some Common Functional Groups. Source: Chemistry LibreTexts. URL:[Link]

Sources

Methodological & Application

use of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE & PROTOCOL Oxazoline-Mediated Atroposelective Biaryl Synthesis: Utilizing 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole Scaffolds

Executive Summary & Molecular Rationale

The construction of axially chiral biaryls is a critical challenge in the synthesis of natural products (e.g., gossypol, steganone) and privileged chiral ligands (e.g., BINAP derivatives)[1][2]. The "Meyers Reaction"—an asymmetric nucleophilic aromatic substitution (SNAr) mediated by an oxazoline directing group—remains one of the most robust methodologies for forging these sterically hindered C–C bonds[3][4].

While the specific molecule 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole bears an achiral 4,4-dimethyl moiety, it serves as the foundational model substrate for this chemistry[4]. To utilize this scaffold for asymmetric induction, chemists employ two strategies:

  • External Chiral Ligands: Desymmetrization of the transition state using chiral additives (e.g., (-)-sparteine) alongside the 4,4-dimethyl substrate.

  • Covalent Chiral Auxiliaries: Structural adaptation of the 4,4-dimethyl group to chiral analogues (e.g., 4-isopropyl or 4-tert-butyl groups derived from (S)-valinol or (S)-tert-leucinol) to function as true, covalently bound chiral auxiliaries[5][6].

This guide details the mechanistic causality, experimental workflows, and self-validating protocols for utilizing this dimethoxyphenyl oxazoline scaffold in biaryl coupling.

Mechanistic Causality: The SNAr* Pathway

The success of the Meyers reaction relies on a highly orchestrated sequence of coordination and displacement[7][8].

  • Metal Coordination (The Setup): The oxazoline nitrogen acts as a Lewis base, chelating the magnesium atom of an incoming aryl Grignard reagent. This pre-complexation is crucial; it converts an intermolecular collision into a rigid, pseudo-intramolecular delivery system.

  • Nucleophilic Attack (The Meisenheimer Complex): The Grignard nucleophile attacks the ortho-position (C2) of the phenyl ring. The oxazoline group stabilizes the resulting negative charge by delocalizing it into a Meisenheimer intermediate[3][9].

  • Leaving Group Expulsion (The SNAr): The 2-methoxy group is expelled as a magnesium methoxide salt.

  • Steric Locking (The Causality of the 3-Methoxy Group): Why use a 2,3-dimethoxyphenyl scaffold? While the 2-methoxy group acts as the leaving group, the 3-methoxy group is strategically retained. Its steric bulk severely increases the rotational barrier around the newly formed biaryl axis, preventing atropisomerization (racemization) and permanently locking the axial chirality[1][5].

SNAr_Mechanism A 2-(2,3-Dimethoxyphenyl) Oxazoline B Mg-Chelated Complex A->B + Ar-MgBr (THF, -78°C) C Meisenheimer Intermediate B->C Nucleophilic Attack D Axially Chiral Biaryl C->D - MeOMgBr (Steric Lock)

Fig 1. Mechanistic pathway of the Meyers SNAr reaction for atroposelective biaryl synthesis.

Experimental Protocols

Protocol A: Synthesis of the Oxazoline Substrate

Objective: Convert 2,3-dimethoxybenzoic acid into the 4,4-dimethyl oxazoline without cleaving the sensitive aryl ethers.

  • Acid Chloride Formation: Suspend 2,3-dimethoxybenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under N₂. Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).

    • Causality: Oxalyl chloride is chosen over thionyl chloride to allow for lower reaction temperatures, preventing Lewis-acid mediated demethylation of the methoxy groups.

    • Self-Validation: The reaction is complete when vigorous gas evolution (CO and CO₂) ceases.

  • Amidation: Concentrate the mixture in vacuo, redissolve in DCM, and cool to 0 °C. Slowly add 2-amino-2-methyl-1-propanol (2.0 equiv). Stir for 2 hours.

  • Cyclization: To the crude amide in DCM, add triethylamine (3.0 equiv) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 1 hour, then warm to room temperature.

    • Causality: MsCl converts the hydroxyl group into a superior leaving group (mesylate). The amide oxygen subsequently acts as an internal nucleophile, closing the ring to form the oxazoline.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole as a white solid[4][8].

Protocol B: Atroposelective SNAr (The Meyers Reaction)

Objective: Displace the 2-methoxy group with an aryl Grignard to form a sterically locked biaryl.

  • Grignard Preparation: In a flame-dried Schlenk flask, prepare the aryl Grignard reagent (e.g., 2-methoxyphenylmagnesium bromide, 3.0 equiv) in anhydrous THF.

    • Causality: Grignard reagents (ArMgBr) are strictly required over aryllithiums (ArLi). Lithium reagents are too reactive, leading to competitive nucleophilic attack on the oxazoline ring itself (ring-opening) rather than the desired SNAr[3][7].

  • Complexation & Addition: Dissolve the oxazoline substrate (1.0 equiv) in anhydrous THF and cool to -78 °C. If using the achiral 4,4-dimethyl scaffold, add a chiral ligand (e.g., (-)-sparteine, 3.0 equiv) at this stage. Slowly add the Grignard reagent dropwise.

  • Reaction Maturation: Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature overnight.

    • Self-Validation: The solution typically transitions from colorless to a deep yellow/orange, indicating the formation of the stabilized Meisenheimer complex[9].

  • Quench & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the biaryl product[4][8].

Workflow step1 Step 1: Substrate Activation 2,3-Dimethoxybenzoic acid + Amino alcohol step2 Step 2: Grignard Preparation Ar-MgBr formation in THF (0 °C) step1->step2 step3 Step 3: Asymmetric SNAr Dropwise addition, -78 °C to RT step2->step3 step4 Step 4: Quench & Extraction NH4Cl quench, EtOAc extraction step3->step4 step5 Step 5: Chiral Resolution HPLC or Auxiliary Cleavage step4->step5

Fig 2. Experimental workflow for oxazoline-mediated atroposelective biaryl coupling.

Quantitative Data: Influence of the Auxiliary on Stereocontrol

The choice of the oxazoline substituent directly dictates the stereochemical outcome of the biaryl coupling. The table below summarizes the transition from a ligand-mediated approach (using the 4,4-dimethyl scaffold) to a fully covalent chiral auxiliary approach (using Meyers' chiral oxazolines)[2][5][10].

Oxazoline Auxiliary TypeNucleophile (Grignard)Temp (°C)Yield (%)Stereoselectivity
4,4-Dimethyl (Achiral) + (-)-sparteine2-MeO-C₆H₄-MgBr-78 to 258245% ee
4-Isopropyl (Chiral, Valinol-derived)2-MeO-C₆H₄-MgBr-78 to 2588>95% de
4-tert-Butyl (Chiral, tert-Leucinol)1-Naphthyl-MgBr-40 to 2585>98% de

Data Interpretation: While the 4,4-dimethyl oxazoline provides excellent chemical yields and acts as a robust directing group for prochiral biaryl synthesis, achieving high enantiomeric excess (ee) via external chiral ligands is challenging due to competitive background reactions. Incorporating the chiral center directly onto the oxazoline ring (e.g., 4-isopropyl) forces the incoming Grignard reagent to attack exclusively from one diastereotopic face, resulting in near-perfect diastereomeric excess (de)[5][10].

References

  • Castanet, A.-S. "Chiral Oxazolines and Their Legacy in Asymmetric Carbon—Carbon Bond-Forming Reactions." ResearchGate, Nov 2015.

  • Bringmann, G., et al. "Biaryls in Nature: A Multi-Facetted Class of Stereochemically, Biosynthetically, and Pharmacologically Intriguing Secondary Metabolites." Progress in the Chemistry of Organic Natural Products, 2001.

  • Lipshutz, B. H., et al. "Asymmetric Synthesis of Biaryls via Intramolecular coupling of Cyano Cuprate Intermediates." Angewandte Chemie International Edition in English, 1994.

  • Meyers, A. I., et al. "Chiral oxazoline route to enantiomerically pure biphenyls: magnesio and copper mediated asymmetric hetero- and homo-coupling reactions." Tetrahedron, 2004.

  • Broutin, P. E.; Colobert, F. "Asymmetric Synthesis of an Axially Chiral Antimitotic Biaryl via an Atropo-Enantioselective Suzuki Cross-Coupling." The Journal of Organic Chemistry, 2003.

Sources

Application Note: Directed Nucleophilic Aromatic Substitution on 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview and Reaction Causality

The synthesis of sterically hindered biaryls and selectively substituted arenes is a recurring challenge in drug development and natural product total synthesis. The Meyers oxazoline method provides a highly robust, regioselective solution by utilizing an oxazoline ring as both a protecting group for carboxylic acids and a powerful directing group for Nucleophilic Aromatic Substitution (SNAr) [[1]]().

When 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole is subjected to a carbon nucleophile (typically a Grignard reagent or organolithium), the reaction proceeds with absolute regioselectivity. The causality behind this selectivity lies in the multi-dentate coordination state. The oxazoline nitrogen coordinates the magnesium or lithium cation of the nucleophile, tethering it in close proximity to the aromatic ring . This directed delivery forces the nucleophile to attack the ortho position (C2), forming a stabilized aza-enolate (Meisenheimer-type) intermediate. Subsequently, the 2-methoxy group—activated by the electron-withdrawing nature of the oxazoline—is expelled as a metal methoxide salt .

The 3-methoxy group remains entirely unreactive. It lacks the direct ortho-activation and coordination geometry required for displacement, allowing it to serve as a stable electronic modifier or a handle for downstream functionalization [[2]]([Link]).

Mechanism A 2-(2,3-Dimethoxyphenyl) oxazoline C Nucleophilic Addition (Meisenheimer Complex) A->C + RMgX B Nucleophile (e.g., RMgX) B->C D Elimination (- MeOMgX) C->D E 2-(2-R-3-methoxyphenyl) oxazoline D->E

Addition-Elimination S_NAr mechanism directed by the oxazoline moiety.

Experimental Design Principles (E-E-A-T)

To ensure high yields and reproducibility, the experimental conditions must be strictly controlled. As a self-validating system, the protocol relies on specific chemical causalities:

  • Solvent Causality (Anhydrous THF): Tetrahydrofuran (THF) is strictly required over diethyl ether. THF effectively solvates the Grignard reagent and facilitates the critical transition state where the oxazoline nitrogen, the ortho-methoxy oxygen, and the magnesium ion form a highly ordered chelate [[3]]([Link]).

  • Substrate Causality (4,4-Dimethyl substitution): The gem-dimethyl groups at the C4 position of the oxazoline ring are not merely structural. They provide critical steric bulk that prevents competitive, destructive deprotonation at the C4 position by strong basic nucleophiles, ensuring the nucleophile is entirely consumed by the SNAr pathway .

  • Nucleophile Equivalents: A slight excess of the Grignard reagent (1.2 – 1.5 equivalents) is utilized. As the reaction proceeds, the expelled magnesium methoxide (MeOMgX) can form aggregates that slightly retard the reaction rate. The excess reagent drives the equilibrium forward.

  • Self-Validation via TLC: The progression of the reaction is visually and analytically self-validating. The starting material possesses a highly polar 2-methoxy group. Upon displacement by a less polar aryl or alkyl group, a distinct shift to a higher Rf​ value is observed on normal-phase TLC (Hexanes/EtOAc), accompanied by a color change in the reaction mixture from pale yellow to deep orange/red (indicative of the Meisenheimer complex) before quenching.

Standardized Protocol: Synthesis of 2-(2-Aryl/Alkyl-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Materials Required:

  • 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (Substrate)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH 4​ Cl)

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon or Nitrogen. Repeat this purge cycle three times to ensure an absolute inert atmosphere.

  • Dissolution: Add 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (1.0 mmol, 235 mg) to the flask. Inject anhydrous THF (5.0 mL) via syringe to achieve a 0.2 M substrate concentration.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Nucleophile Addition: Slowly add the Grignard reagent (1.5 mmol, 1.5 mL of a 1.0 M solution) dropwise over 5 minutes. Observation: The solution will typically transition from colorless/pale yellow to a deep orange or red hue as the aza-enolate intermediate forms.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir continuously for 4 to 12 hours. Monitor the reaction via TLC (eluent: 4:1 Hexanes/EtOAc; UV active).

  • Quenching: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH 4​ Cl (5 mL). Caution: Exothermic reaction with evolution of gas if unreacted Grignard is present.

  • Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 2-(2-substituted-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.

Workflow S1 Step 1: Preparation Dry glassware, inert N2/Ar atmosphere S2 Step 2: Dissolution Substrate in anhydrous THF (0.1 - 0.5 M) S1->S2 S3 Step 3: Cooling Chill to 0 °C in an ice bath S2->S3 S4 Step 4: Addition Dropwise addition of Grignard (1.2 - 2.0 eq) S3->S4 S5 Step 5: Reaction Warm to RT, stir for 2 - 16 h S4->S5 S6 Step 6: Quenching Add saturated aqueous NH4Cl S5->S6 S7 Step 7: Isolation EtOAc extraction, wash, dry, concentrate S6->S7 S8 Step 8: Purification Flash Column Chromatography S7->S8

Experimental workflow for oxazoline-directed Nucleophilic Aromatic Substitution.

Quantitative Optimization Data

The efficiency of the nucleophilic addition-elimination depends heavily on the steric profile of the Grignard reagent. The table below summarizes optimized conditions for various nucleophiles reacting with 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.

Nucleophile (RMgX)EquivalentsTemperature (°C)Time (h)Yield (%)Regioselectivity (C2:C3)
Phenylmagnesium bromide1.50 to 25492>99:1
Methylmagnesium chloride1.50 to 251288>99:1
Isopropylmagnesium chloride2.025 to 651675>99:1
4-Methoxyphenylmagnesium bromide1.50 to 25690>99:1

Note: Sterically demanding aliphatic Grignard reagents (e.g., Isopropylmagnesium chloride) require elevated temperatures (refluxing THF at 65 °C) and extended reaction times to achieve high conversion due to the steric clash with the adjacent 3-methoxy group and the bulky 4,4-dimethyl oxazoline ring.

References

  • Meyers, A. I., Gabel, R., Mihelich, E. D. (1978). "Nucleophilic aromatic substitution on o-(methoxy)aryloxazolines. A convenient synthesis of o-alkyl-, o-alkylidene-, and o-arylbenzoic acids." Journal of Organic Chemistry, 43(7), 1372–1379.

  • Bringmann, G., et al. (2022). "The Stereoselective Total Synthesis of Axially Chiral Naphthylisoquinoline Alkaloids." Accounts of Chemical Research, 55(18), 2626–2641.

  • Hsieh, J.-C., Su, H.-L., Knochel, P. (2021). "Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines." Chemistry - A European Journal, 28(2), e202103823.

  • Carini, D. J., Duncia, J. V. (2001). "Process for preparing biaryl compounds." US Patent 6,194,599 B1.

Sources

Catalytic Applications of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole: Regioselective C–H Functionalization and Atroposelective Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern synthetic organic chemistry and drug development, achieving absolute regiocontrol during the late-stage functionalization of aromatic systems remains a formidable challenge. 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole serves as a privileged scaffold that elegantly solves this problem. By combining the robust directing ability of the Meyers oxazoline with a strategically substituted 2,3-dimethoxyarene, this molecule provides a highly predictable, sterically enforced platform for regioselective C–H activation and Directed ortho-Metalation (DoM).

This application note provides researchers with field-proven, self-validating protocols for utilizing this compound in the synthesis of complex biaryl frameworks and atropisomers.

Mechanistic Causality: The Synergy of Chelation and Steric Blocking

The synthetic utility of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole is grounded in two synergistic structural features:

  • The Thermodynamic Sink of the Oxazoline Ring: The -hybridized nitrogen of the 4,4-dimethyl-4,5-dihydrooxazole moiety acts as a powerful -donor. In transition-metal catalysis, it pre-coordinates with metals (e.g., Pd, Rh, Ru), bringing the catalytic center into proximity with the ortho-C–H bond via a Concerted Metalation-Deprotonation (CMD) pathway .

  • Absolute Regiocontrol via Steric Encumbrance: The phenyl ring possesses two theoretical ortho positions (C2 and C6). Because the C2 position is permanently blocked by a methoxy group, metalation is forced exclusively to the C6 position .

  • Atropisomer Generation: Functionalizing the C6 position yields a 1,2,3,6-tetrasubstituted arene. When coupled with a bulky aryl partner, the resulting steric clash between the C6-substituent and the oxazoline/methoxy groups forces the biaryl axis out of planarity. This creates a high rotational barrier ( kcal/mol), enabling the isolation of stable axial enantiomers (atropisomers) crucial for chiral ligand design and pharmacology .

Mechanism A Substrate 2-(2,3-Dimethoxyphenyl)oxazoline B N-Directed Coordination Metal Binding (Pd/Rh/Li) A->B Catalyst/Base C Regioselective Metalation Exclusive C6-H Cleavage B->C Chelation Control D Electrophile Trapping / Migratory Insertion C->D Reagent Addition E Product Release C6-Functionalized Arene D->E Bond Formation E->A Catalyst Turnover

Catalytic cycle of oxazoline-directed regioselective C-H functionalization at the C6 position.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems . Built-in analytical checkpoints allow researchers to verify the success of intermediate states before committing expensive coupling partners or catalysts.

Protocol A: Regioselective Directed Ortho-Lithiation (DoM) and Cross-Coupling

Causality Insight: While n-BuLi is a common lithiating agent, it is prone to nucleophilic attack on the electrophilic C=N bond of the oxazoline. We specifically mandate the use of the bulkier s-BuLi combined with TMEDA (Tetramethylethylenediamine). TMEDA breaks down the unreactive alkyllithium hexamers into highly reactive monomers, while the steric bulk of s-BuLi prevents oxazoline ring opening, ensuring clean deprotonation at C6.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under Argon. Add 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (1.0 mmol) and anhydrous THF (10 mL). Add TMEDA (1.1 mmol).

  • Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add s-BuLi (1.1 mmol, 1.4 M in cyclohexane) over 10 minutes.

    • Validation Check 1 (Visual): The solution will transition from colorless to a deep yellow/orange, indicating the successful formation of the aryllithium species.

  • Analytical Aliquot (The Self-Validation Step): Withdraw 0.1 mL of the reaction mixture and quench into 0.5 mL of D₂O. Extract with EtOAc and analyze via H NMR.

    • Validation Check 2 (NMR): The starting material exhibits an AMX/ABX spin system for the aromatic protons (H4, H5, H6). Upon successful C6-deuteration, the H6 doublet of doublets (~7.3 ppm) will completely disappear, and the remaining H4 and H5 protons will resolve into a clean AB doublet system ( Hz). Do not proceed to Step 4 unless >95% deuterium incorporation is observed.

  • Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 mmol in THF) at -78 °C. Stir for 30 minutes, then allow warming to room temperature.

  • Cross-Coupling: Add Pd(PPh₃)₄ (5 mol%) and the desired aryl iodide (0.9 mmol). Heat to 60 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography to isolate the sterically hindered biaryl atropisomer.

Workflow S1 1. Lithiation s-BuLi, -78°C (Color Check) S2 2. Validation D2O Quench (NMR Check) S1->S2 Aliquot S3 3. Transmetalation ZnCl2 Addition S1->S3 S4 4. Cross-Coupling Pd Cat., Ar-I S3->S4 S5 5. Isolation Atropisomer S4->S5

Self-validating experimental workflow for directed ortho-lithiation and cross-coupling.

Protocol B: Palladium-Catalyzed C(sp²)–H Alkoxylation

Causality Insight: Direct C–H functionalization bypasses the need for pre-halogenated substrates. Here, Pd(OAc)₂ is strictly required over halide-based palladium sources (like PdCl₂) because the acetate ligand acts as an internal base, abstracting the C6 proton via a six-membered cyclic transition state (CMD mechanism). Potassium persulfate (K₂S₂O₈) is utilized as the terminal oxidant to regenerate the active Pd(II) species from Pd(0) .

Step-by-Step Methodology:

  • Reaction Setup: In a 15 mL sealed tube, combine the oxazoline substrate (0.5 mmol), Pd(OAc)₂ (10 mol%), and K₂S₂O₈ (1.5 equiv).

  • Solvent/Reagent Addition: Add the desired aliphatic alcohol (e.g., methanol or trifluoroethanol) (2.0 mL). The alcohol acts as both the solvent and the alkoxylating agent.

  • Catalysis: Stir the mixture at 60 °C under an ambient air atmosphere for 16 hours.

    • Validation Check (Visual): The reaction mixture will gradually darken as Pd black begins to form toward the end of the catalytic cycle, indicating oxidant depletion.

  • Purification: Dilute with CH₂Cl₂, filter through a short pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes and conditions for various regioselective functionalizations of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, serving as a benchmarking guide for process development.

Transformation TypeReagents / Catalyst SystemElectrophile / Coupling PartnerRegioselectivityExpected YieldKey Structural Outcome
Directed Lithiation s-BuLi, TMEDA, THF, -78 °CD₂O (Validation)>99% (C6)>95%C6-Deuterated standard
Negishi Coupling 1. s-BuLi 2. ZnCl₂ 3. Pd(PPh₃)₄1-Iodonaphthalene>99% (C6)78 - 85%Highly hindered biaryl (Atropisomer)
C–H Alkoxylation Pd(OAc)₂ (10 mol%), K₂S₂O₈Aliphatic Alcohols (R-OH)>99% (C6)65 - 80%1,2,3,6-Tetraoxygenated arene
C–H Olefination Rh(III) or Pd(OAc)₂, AgOAcAcrylates / Styrenes>99% (C6)70 - 88%trans-Cinnamate derivatives

References

  • Saint-Denis, T. G., Zhu, R.-Y., Chen, G., Wu, Q.-F., & Yu, J.-Q. (2018). Enantioselective C(sp3)‒H bond activation by chiral transition metal catalysts. Science, 359(6377), eaao4798.[Link]

  • Bracegirdle, A., Clayden, J., & Lai, L. W. (2008). Asymmetric synthesis of biaryl atropisomers by dynamic resolution during condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Beilstein Journal of Organic Chemistry, 4, 34.[Link]

  • Pourkaveh, R., & Svatunek, D. (2024). Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives: An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group. ACS Omega, 9(43), 44550–44563.[Link]

Application Note: Diastereoselective Synthesis of Biaryl Atropisomers via 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, self-validating experimental workflows, and dynamic thermodynamic resolution (DTR).

Executive Summary

The compound 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole is a highly versatile, achiral building block used extensively in the asymmetric synthesis of axially chiral biaryls. While the oxazoline itself lacks a stereocenter, it acts as a robust directing group for nucleophilic aromatic substitution (SNAr). By leveraging the low rotational barrier of the resulting biaryl axis, chemists can induce highly diastereoselective transformations through Dynamic Thermodynamic Resolution (DTR) when condensed with chiral auxiliaries[1].

This application note details the causality behind these experimental choices and provides field-proven, self-validating protocols for executing this diastereoselective workflow.

Mechanistic Framework & Causality

Oxazoline-Directed SNAr

The first critical step is the construction of the biaryl axis. The 4,4-dimethyl-4,5-dihydrooxazole moiety performs two distinct, causal roles:

  • Steric Shielding: The gem-dimethyl groups at the C4 position sterically protect the vulnerable oxazoline ring from direct nucleophilic attack by highly reactive Grignard reagents.

  • Intramolecular Delivery: The oxazoline nitrogen acts as a Lewis base, coordinating the magnesium atom of the incoming aryl Grignard reagent. This pre-coordination drastically lowers the activation energy for SNAr, delivering the nucleophile precisely to the ortho-position (C2) and displacing the methoxy group via a Meisenheimer-type complex[2].

Dynamic Thermodynamic Resolution (DTR)

Following the SNAr, the biaryl oxazoline is converted into a biaryl aldehyde. Because the steric bulk around the newly formed biaryl axis is moderate, the axis rotates freely at room temperature, existing as a rapidly interconverting racemic mixture of aR and aS atropenantiomers[1].

When this aldehyde is condensed with a chiral auxiliary (e.g., (−)-ephedrine), a kinetic mixture of diastereomeric oxazolidines is initially formed. However, under mildly acidic reflux conditions, the oxazolidine ring undergoes reversible opening and closing. The severe steric clash between the biaryl ortho-substituents and the chiral auxiliary in the minor diastereomer drives the equilibrium almost exclusively toward the thermodynamically stable diastereomer, achieving exceptional diastereoselectivity (>95% d.r.)[1].

Workflow Visualizations

SNAr_Mechanism A 2-(2,3-Dimethoxyphenyl)- 4,4-dimethyl-4,5-dihydrooxazole B Coordination of ArMgBr to Oxazoline Nitrogen A->B ArMgBr, THF/Et2O C Nucleophilic Attack at C2 (Meisenheimer Complex) B->C Intramolecular Delivery D Elimination of Mg(OMe)Br C->D Rearomatization E Biaryl Oxazoline (Achiral Axis) D->E High Yield (>80%)

Caption: Mechanism of oxazoline-directed nucleophilic aromatic substitution (SNAr).

DTR_Pathway A Biaryl Aldehyde (Rapidly Interconverting aR / aS) B Addition of (-)-Ephedrine (Catalytic H+) A->B Condensation C Kinetic Mixture of Diastereomeric Oxazolidines B->C -H2O D Thermodynamic Equilibration (Reversible Ring Opening) C->D Heat / H+ E Major Diastereomer (>95% d.r.) D->E Steric Relief

Caption: Dynamic thermodynamic resolution of biaryl aldehydes via chiral condensation.

Self-Validating Experimental Protocols

Protocol 1: SNAr Synthesis of the Biaryl Oxazoline

Adapted from the methodologies of [1].

  • Grignard Preparation: In a flame-dried flask under N₂, stir magnesium turnings (2.82 g) in anhydrous diethyl ether (100 mL). Add 1,2-dibromoethane (2 drops) to activate the magnesium, followed by the dropwise addition of 2-bromoanisole (3.0 equiv) in anhydrous diethyl ether (75 mL). Stir at room temperature for 2 h[1].

  • Coupling: Dissolve 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (27.66 mmol) in anhydrous THF (150 mL). Add this solution dropwise to the Grignard reagent at room temperature.

  • Reaction Monitoring: Stir the solution for 24 h.

    • Self-Validation Step: Monitor via TLC (petroleum ether/ethyl acetate, 7:3). The reaction is complete when the starting oxazoline (Rf = 0.35) is fully consumed[1][3].

  • Quench & Extraction: Quench the reaction strictly by dropwise addition of saturated aqueous NH₄Cl (50 mL) followed by water (50 mL)[1]. Extract with diethyl ether (3 × 100 mL), dry over MgSO₄, and concentrate.

  • Validation: Purify via recrystallization (EtOAc/Hexane 1:1). Confirm success via ¹H NMR: ensure the loss of one methoxy singlet (~3.8 ppm), verifying displacement at C2[3].

Protocol 2: Deprotection to Biaryl Aldehyde
  • Methylation: Dissolve the biaryl oxazoline in excess methyl iodide (MeI) and stir at room temperature for 16 h to form the oxazolinium salt. Concentrate under reduced pressure.

  • Reduction: Dissolve the crude salt in methanol at 0 °C and add NaBH₄ (2.0 equiv) portion-wise to reduce the intermediate to an oxazolidine.

  • Hydrolysis: Acidify the mixture with 5% aqueous HCl (10 mL) and stir until TLC indicates total consumption of the intermediate[1].

  • Validation: Extract and concentrate.

    • Self-Validation Step: IR spectroscopy must show a strong carbonyl stretch (~1685 cm⁻¹), and ¹H NMR must exhibit a distinct aldehydic proton signal (~9.6 ppm), confirming the complete unmasking of the aldehyde[3].

Protocol 3: Diastereoselective Condensation (DTR)
  • Condensation: Dissolve the biaryl aldehyde (1.0 mmol) in anhydrous toluene (20 mL). Add (−)-ephedrine (1.05 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Thermodynamic Equilibration: Attach a Dean-Stark apparatus and reflux the mixture for 12 h. The continuous removal of water and the applied thermal energy allow the kinetic diastereomers to reversibly open, equilibrating to the thermodynamically favored state[1].

  • Validation: Cool to room temperature and concentrate.

    • Self-Validation Step: Analyze the crude reaction mixture via ¹H NMR before purification. The presence of a single major set of signals for the newly formed aminal C-H proton indicates successful thermodynamic equilibration to >95% d.r.

Quantitative Data Summary

The following table summarizes the efficiency of the SNAr coupling and the subsequent diastereoselective resolution using various Grignard reagents[1].

Grignard ReagentBiaryl Oxazoline Yield (%)Chiral AuxiliaryCondensation ConditionsFinal Diastereomeric Ratio (d.r.)
2-Bromoanisole82%(−)-EphedrineToluene, reflux, 12 h> 95:5
1-Bromo-2-isopropylbenzene80%(−)-EphedrineToluene, reflux, 12 h> 95:5
1-Bromonaphthalene91%(−)-EphedrineToluene, reflux, 12 h> 95:5

References

  • Bracegirdle, A., Clayden, J., & Lai, L. W. "Asymmetric synthesis of biaryl atropisomers by dynamic resolution during condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine." Beilstein Journal of Organic Chemistry, 2006, 2(22). URL: [Link]

  • Meyers, A. I., Gabel, R., & Mihelich, E. D. "Nucleophilic aromatic substitution on (o-methoxyaryl)oxazolines. A convenient synthesis of o-alkyl-, o-alkenyl-, and o-arylbenzoic acids." The Journal of Organic Chemistry, 1978, 43(7), 1372–1379. URL: [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the scale-up synthesis of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, a key heterocyclic intermediate. Phenyl-dihydrooxazolines are a critical class of compounds, often utilized as chiral ligands in asymmetric catalysis and as versatile intermediates for directed ortho-metalation in the synthesis of complex substituted aromatics.[1] This guide presents two robust synthetic strategies, with a primary focus on a well-documented route starting from 2,3-dimethoxybenzoic acid. We offer in-depth protocols, scale-up considerations, safety information, and mechanistic insights to ensure successful and safe execution by researchers in drug development and chemical synthesis.

Introduction and Strategic Rationale

The 4,4-dimethyl-2-oxazoline moiety is a powerful directing group in organic synthesis, enabling regioselective functionalization of the attached aryl ring.[1] The target molecule, 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, serves as a valuable precursor for creating sterically hindered biaryl compounds and other complex molecular architectures.[2]

Several methods exist for the synthesis of 2-aryl-oxazolines, including the condensation of aldehydes followed by oxidation or the Lewis acid-catalyzed reaction of nitriles with amino alcohols.[1][3] While the nitrile route offers high atom economy, it often requires harsh thermal conditions.[1][3]

For scalability, reliability, and facile starting material access, the most common and robust approach involves the cyclocondensation of a carboxylic acid derivative with an amino alcohol.[4] This guide will primarily detail the synthesis from 2,3-dimethoxybenzoic acid and 2-amino-2-methyl-1-propanol . This pathway proceeds through a highly reactive acid chloride intermediate, ensuring efficient conversion to the corresponding N-(hydroxyalkyl)amide, which readily cyclizes to the target oxazoline. An alternative, high-temperature synthesis from 2,3-dimethoxybenzonitrile is also presented.

Visualized Synthetic Strategies

Synthetic_Strategies cluster_0 Primary Protocol (Carboxylic Acid Route) cluster_1 Alternative Protocol (Nitrile Route) A1 2,3-Dimethoxybenzoic Acid A2 2,3-Dimethoxybenzoyl Chloride A1->A2 SOCl₂ A3 Target Oxazoline A2->A3 2-Amino-2-methyl-1-propanol, Δ B1 2,3-Dimethoxybenzonitrile B2 Target Oxazoline B1->B2 2-Amino-2-methyl-1-propanol, Zn(OAc)₂, Δ

Figure 1: Overview of the two primary synthetic routes to the target oxazoline.

Primary Protocol: Synthesis from 2,3-Dimethoxybenzoic Acid

This two-step, one-pot procedure is recommended for its reliability and use of standard laboratory reagents. The process first converts the carboxylic acid to a more reactive acyl chloride, which then undergoes condensation and cyclization with the amino alcohol.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.Quantity (for 100g scale)Density (g/mL)
2,3-Dimethoxybenzoic Acid1521-38-6182.171.0100.0 gN/A
Thionyl Chloride (SOCl₂)7719-09-7118.972.5163.3 g (97.2 mL)1.68
2-Amino-2-methyl-1-propanol124-68-589.141.258.7 g0.934
Dichloromethane (DCM)75-09-284.93-1000 mL1.33
Triethylamine (Et₃N)121-44-8101.192.5138.8 g (191 mL)0.726
Saturated NaHCO₃ (aq)---As needed~1.07
Brine (Saturated NaCl)---As needed~1.2
Anhydrous MgSO₄7487-88-9120.37-As neededN/A
Detailed Experimental Procedure

Caution: This procedure must be performed in a well-ventilated chemical fume hood. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases.[5] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Step 1: Formation of 2,3-Dimethoxybenzoyl Chloride

  • Equip a 2 L three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl gas).

  • Charge the flask with 2,3-dimethoxybenzoic acid (100.0 g, 0.549 mol) and dichloromethane (500 mL). Stir to form a suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add thionyl chloride (97.2 mL, 1.37 mol) dropwise via the addition funnel over 60 minutes. Vigorous gas evolution will occur. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours or until the reaction mixture becomes a clear, homogenous solution and gas evolution ceases.

  • The resulting solution of crude 2,3-dimethoxybenzoyl chloride is used directly in the next step without isolation.

Step 2: Amide Formation and Cyclization

  • In a separate 3 L flask, dissolve 2-amino-2-methyl-1-propanol (58.7 g, 0.659 mol) and triethylamine (191 mL, 1.37 mol) in dichloromethane (500 mL).

  • Cool this solution to 0 °C in an ice-water bath.

  • Slowly add the crude acid chloride solution from Step 1 to the amino alcohol solution via a cannula or dropping funnel over 90 minutes. A thick white precipitate (triethylamine hydrochloride) will form. Maintain the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath, and heat the reaction mixture to reflux (approx. 40 °C) for 4-6 hours. The cyclization is driven by heat.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether/ethyl acetate as the eluent.[2] The product spot should be visible under UV light (254 nm).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a separatory funnel containing 500 mL of cold water. Shake gently and separate the layers.

  • Wash the organic layer sequentially with 500 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: potential gas evolution), 500 mL of water, and 500 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid.

  • For high purity, the crude product can be purified via vacuum distillation or flash column chromatography on silica gel.[2][6]

Characterization Data
  • Appearance: Pale yellow oil or low-melting solid.

  • ¹H NMR (300 MHz, CDCl₃): Chemical shifts (δ) should be consistent with literature values. Expect signals for aromatic protons (~6.9-7.5 ppm), the oxazoline CH₂ group (~4.1 ppm), the two methoxy groups (~3.9 ppm), and the two gem-dimethyl groups (~1.4 ppm).[2]

  • IR (Thin Film): A characteristic strong absorbance around 1640-1650 cm⁻¹ corresponding to the C=N stretch of the oxazoline ring.[7]

Alternative Protocol: Synthesis from 2,3-Dimethoxybenzonitrile

This method is a more atom-economical, one-step process but requires higher temperatures. It is suitable for equipment capable of safely reaching and maintaining 130-150 °C.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.Quantity
2,3-Dimethoxybenzonitrile2024-83-1163.171.0100.0 g
2-Amino-2-methyl-1-propanol124-68-589.141.265.6 g
Zinc Acetate (anhydrous)557-34-6183.480.022.25 g
Detailed Experimental Procedure

Caution: This reaction is conducted at high temperatures. Ensure proper shielding and temperature control. The starting nitrile is harmful if swallowed or in contact with skin.[8][9]

  • Equip a flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Charge the flask with 2,3-dimethoxybenzonitrile (100.0 g, 0.613 mol), 2-amino-2-methyl-1-propanol (65.6 g, 0.735 mol), and zinc acetate (2.25 g, 0.012 mol).

  • Heat the stirred suspension to 130-140 °C.[3] The solids should melt to form a stirrable slurry or solution.

  • Maintain this temperature for 12-24 hours. The reaction releases ammonia, which will exit through the condenser.

  • Monitor the reaction by GC-MS or TLC until the starting nitrile is consumed.[3]

  • Cool the reaction mixture to ~80 °C and add ethyl acetate or chloroform (500 mL) to dissolve the product.

  • Wash the organic solution three times with water and once with brine to remove the catalyst and any unreacted amino alcohol.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Scale-Up Considerations and Safety

HazardMitigation Strategy
Exothermic Reactions The addition of thionyl chloride and the subsequent addition of the acid chloride to the amine are exothermic. For large-scale synthesis, use a jacketed reactor with controlled cooling. Ensure slow, subsurface addition of reagents to dissipate heat effectively.
Gas Evolution Both protocols evolve gas (HCl or NH₃). Ensure the reactor is vented to a suitable acid or base scrubber system to neutralize corrosive/toxic off-gases. Never perform these reactions in a sealed vessel.
Reagent Handling Thionyl Chloride: Highly corrosive and a lachrymator.[5] Handle only in a fume hood with appropriate PPE. Use a dispensing pump for transfers. 2,3-Dimethoxybenzonitrile: Toxic/Harmful.[8][9] Avoid inhalation and skin contact. 2-Amino-2-methyl-1-propanol: Corrosive.[10] Causes skin and eye irritation.
Purification While flash chromatography is effective at the lab scale, it is impractical for multi-kilogram production.[2] Developing a robust vacuum distillation protocol is critical for purification at scale. Crystallization may be an option if the final product is a solid at room temperature.
Process Workflow Diagram

Process_Workflow start Start: Reagent Staging & Safety Check step1 Step 1: Acid Chloride Formation (Protocol 1) - Charge Reactor - Cool to 0°C - Add SOCl₂ start->step1 step2 Step 2: Amine Solution Prep - Charge 2nd Reactor - Add Amine & Base - Cool to 0°C start->step2 step3 Step 3: Condensation - Transfer Acid Chloride to Amine Solution - Maintain T < 10°C step1->step3 step2->step3 step4 Step 4: Cyclization - Heat to Reflux - Monitor by TLC step3->step4 step5 Step 5: Work-up - Quench with Water - Aqueous Washes (NaHCO₃, Brine) step4->step5 step6 Step 6: Isolation - Dry with MgSO₄ - Concentrate (Rotovap) step5->step6 step7 Step 7: Purification - Vacuum Distillation or - Column Chromatography step6->step7 end_node Final Product: 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl -4,5-dihydrooxazole step7->end_node

Figure 2: Detailed workflow for the primary synthesis protocol.

References

  • Bracegirdle, A., Clayden, J., & Lai, L. W. (2010). Asymmetric synthesis of biaryl atropisomers by dynamic resolution during condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Beilstein Journal of Organic Chemistry, 6, 846. [Link]

  • Okano, K., Morii, K., Mari, D., & Mori, A. (2019). SYNTHESIS OF 4,4-DIMETHYL-2-(2-PYRROLYL)-2-OXAZOLINES. HETEROCYCLES, 98(1), 89. [Link]

  • Hoogenboom, R., et al. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines. ACS Combinatorial Science, 11(3), 223-234. [Link]

  • Google Patents. (2015).
  • Google Patents. (2014).
  • LookChem. (n.d.). 2,3-DIMETHOXYBENZONITRILE. [Link]

  • ResearchGate. (2008). A Simple Synthesis of 2-Substituted Oxazolines and Oxazines. [Link]

  • Abu-EL-Halawa, R. (1989). Synthesis of 2 — ( Chiral Alkyl ) Oxazolines. An-Najah J. Res., 1(6). [Link]

  • Chemical Synthesis Database. (2025). 5-formyl-2,3-dimethoxybenzonitrile. [Link]

  • The Patent Office Journal. (2022). No. 11/2022 Dated 18/03/2022. [Link]

  • Hartwig, J. F., et al. (2011). PREPARATION OF (S)-tert-ButylPHOX. Organic Syntheses, 88, 104. [Link]

Sources

Troubleshooting & Optimization

Quantitative Data: Physicochemical Properties of 2,3-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purification & Isolation Technical Support Center . This module is specifically designed for researchers and drug development professionals dealing with the removal of unreacted 2,3-dimethoxybenzoic acid (2,3-DMBA) from organic synthesis mixtures (e.g., post-amidation or esterification).

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and physicochemical data to ensure the high-purity isolation of your target compounds.

Understanding the physical properties of your impurity is the first step in designing a logical purification strategy.

PropertyValueCausality / Impact on Purification Strategy
Molecular Weight 182.17 g/mol Determines the stoichiometric equivalents required when calculating resin scavenging loads.
pKa ~3.97Requires an aqueous base with a conjugate acid pKa > 6.4 (e.g., NaHCO₃) to ensure quantitative deprotonation and phase transfer.
Water Solubility ~5.31 g/L (neutral)Poorly soluble in neutral water; necessitates a pH-adjusted aqueous extraction to force partitioning.
Organic Solubility High (DCM, EtOAc, THF)Readily partitions into the organic phase unless fully ionized into its carboxylate salt form.

Data supported by ChemicalBook's CAS Database 1.

FAQ 1: Liquid-Liquid Extraction (Acid-Base Extraction)

Q: Why does 2,3-dimethoxybenzoic acid persist in my organic phase despite multiple water washes?

Causality and Mechanism: Water alone is thermodynamically insufficient to drive the partitioning of 2,3-DMBA into the aqueous layer. With a pKa of approximately 3.97, 2,3-DMBA remains predominantly protonated and highly lipophilic in neutral water. To force the acid into the aqueous phase, you must exploit its acidic proton via an acid-base extraction 2. By washing the organic layer with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃), the carboxylic acid is deprotonated, yielding a highly water-soluble sodium carboxylate salt that is completely insoluble in the organic phase.

Self-Validating Protocol: Standard Acid-Base Extraction
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Base Addition: Add an equal volume of saturated aqueous NaHCO₃ (1 M).

    • Validation Check: Observe the interface for effervescence (CO₂ gas evolution). The cessation of bubbling upon subsequent washes is a self-validating indicator that the neutralization of the acid is complete.

  • Phase Separation: Transfer the mixture to a separatory funnel. Agitate gently and vent frequently to release CO₂ pressure. Allow the layers to separate cleanly.

  • Partitioning: Drain the aqueous layer (which now contains the 2,3-DMBA sodium salt).

  • Verification Wash: Wash the organic layer with one additional portion of saturated NaHCO₃, followed by saturated NaCl (brine) to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the acid-free product.

G Start Crude Mixture (Product + 2,3-DMBA) AddSolvent Dissolve in Organic Solvent (e.g., EtOAc or DCM) Start->AddSolvent AddBase Add Sat. Aq. NaHCO3 (Deprotonation) AddSolvent->AddBase Separate Phase Separation (Separatory Funnel) AddBase->Separate OrgLayer Organic Layer (Neutral Product) Separate->OrgLayer Target Phase AqLayer Aqueous Layer (2,3-DMBA Sodium Salt) Separate->AqLayer Discard/Recover Wash Wash with Brine & Dry (Na2SO4 / MgSO4) OrgLayer->Wash Concentrate Concentrate in Vacuo (Pure Product) Wash->Concentrate

Fig 1. Acid-base extraction workflow for the removal of 2,3-dimethoxybenzoic acid.

FAQ 2: Emulsions & Phase Separation Issues

Q: I'm experiencing severe emulsions during the NaHCO₃ wash. How can I resolve this while ensuring complete acid removal?

Causality and Mechanism: Emulsions during NaHCO₃ washes of 2,3-DMBA are typically caused by two interacting factors:

  • The generation of microscopic CO₂ bubbles that mechanically suspend organic droplets in the aqueous phase.

  • The amphiphilic nature of the newly formed sodium 2,3-dimethoxybenzoate, which acts as a weak surfactant, lowering the interfacial tension between the aqueous and organic layers.

Troubleshooting Steps:

  • Brine Addition: Add a small amount of saturated NaCl (brine) directly to the emulsion. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent in water and effectively "salting out" the emulsion.

  • Alternative Base: If your target molecule is stable to stronger bases, switch to 0.1 M NaOH 3. NaOH neutralizes the carboxylic acid via the formation of water (H₂O) rather than carbonic acid/CO₂, completely bypassing the bubble-induced emulsion problem.

FAQ 3: Water-Sensitive Products (Resin Scavenging)

Q: My target molecule is prone to aqueous hydrolysis. How can I remove unreacted 2,3-dimethoxybenzoic acid without an aqueous workup?

Causality and Mechanism: For hydrolytically unstable products (e.g., sensitive esters, anhydrides, or specific amides), aqueous liquid-liquid extraction will degrade your yield. Instead, utilize a macroporous polymer-bound carbonate resin (such as MP-Carbonate) 4. The basic carbonate groups are covalently tethered to a solid polystyrene matrix. When the crude mixture is exposed to the resin, the 2,3-DMBA donates its proton to the carbonate. The resulting carboxylate anion forms a tight ionic bond with the polymer-bound counterion. The unreacted acid is thus physically trapped on the solid support and removed via simple filtration, keeping your product entirely in the anhydrous organic phase.

Self-Validating Protocol: Polymer-Supported Scavenging
  • Preparation: Dissolve the crude mixture in an anhydrous, resin-compatible solvent (e.g., DCM, THF, or DMF).

  • Resin Addition: Add 3 to 4 molar equivalents of macroporous carbonate resin (based on the theoretical amount of unreacted 2,3-DMBA).

    • Validation Check: Using a calculated excess ensures the scavenging reaction is driven to completion, compensating for the slower solid-liquid mass transfer kinetics compared to solution-phase chemistry.

  • Agitation: Gently agitate (using an orbital shaker or overhead stirrer) at room temperature for 2 to 4 hours.

    • Caution: Do not use magnetic stirring. The stir bar will mechanically grind and degrade the polymer beads, clogging the filter during isolation.

  • Filtration: Filter the suspension through a sintered glass frit or a pad of Celite.

  • Washing: Wash the resin cake with 2-3 bed volumes of the reaction solvent to ensure all non-bound, neutral product is recovered into the filtrate.

  • Concentration: Evaporate the filtrate to obtain the purified, acid-free product.

G Crude Crude Reaction Mixture (in DMF/DCM/THF) Resin Add Macroporous Carbonate Resin (3-4 equivalents) Crude->Resin Agitate Agitate at RT (1-4 hours) Resin->Agitate Filter Filter Suspension (Frit or Celite) Agitate->Filter Filtrate Filtrate (Pure Product) Filter->Filtrate Collect Waste Resin Cake (Bound 2,3-DMBA) Filter->Waste Discard

Fig 2. Solid-phase scavenging workflow using polymer-bound carbonate resin.

References

  • Chemistry LibreTexts. "4.8: Acid-Base Extraction". Available at:[Link]

  • Study.com. "Acid-Base Extraction | Purpose, Theory & Applications". Available at:[Link]

  • ResearchGate. "Polymer Resin Library and the Discovery of Highly Efficient Polymer-Supported Reagents and Scavengers". Available at:[Link]

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Technical Support Center: 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole. This resource is designed for researchers, medicinal chemists, and process scientists to address the primary challenge encountered when working with this and similar oxazoline-containing compounds: susceptibility to hydrolysis. This guide provides in-depth, evidence-based strategies to maintain the integrity of your compound throughout your experimental workflow.

Understanding the Challenge: The Hydrolysis of the Dihydrooxazole Ring

The 4,5-dihydrooxazole (hereafter referred to as "oxazoline") ring is a versatile functional group, widely employed as a chiral ligand in asymmetric catalysis, a protecting group for carboxylic acids, and a synthetic intermediate.[1][2][3][4] However, the C=N imine bond within the ring is susceptible to cleavage by water, a reaction that can be significantly accelerated by the presence of acids or bases.[5][6][7]

This hydrolysis leads to the formation of a ring-opened N-(2-hydroxy-1,1-dimethylethyl)-2,3-dimethoxybenzamide, which is inactive for its intended purpose (e.g., as a ligand) and complicates purification and analysis. Understanding the mechanism is the first step toward prevention.

Mechanism of Hydrolysis

The hydrolysis can proceed through two primary pathways, both initiated by the interaction of water with the electrophilic carbon of the imine bond.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid (H₃O⁺), the nitrogen atom of the oxazoline ring is protonated. This protonation increases the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic attack by a water molecule. Subsequent proton transfers and ring cleavage yield the corresponding amino ester, which can then rearrange to the more stable amide product.[5][6][8][9]

  • Base-Catalyzed Hydrolysis: Under basic conditions (OH⁻), the hydroxide ion directly attacks the C2 carbon. This forms a tetrahedral intermediate which, upon rearrangement and protonation (from water or a weak acid in the medium), leads to the ring-opened amide product.[6][10]

HydrolysisMechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Oxazoline_A Oxazoline (Protonated) H2O_A + H₂O Intermediate_A Tetrahedral Intermediate H2O_A->Intermediate_A Nucleophilic Attack Product_A Ring-Opened Amide Product Intermediate_A->Product_A Ring Cleavage & Rearrangement Oxazoline_B Oxazoline OH_B + OH⁻ Intermediate_B Tetrahedral Intermediate OH_B->Intermediate_B Nucleophilic Attack Product_B Ring-Opened Amide Product Intermediate_B->Product_B Ring Cleavage & Protonation

Fig 1. Simplified pathways for acid- and base-catalyzed hydrolysis of the oxazoline ring.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using this oxazoline. Could hydrolysis be the cause?

A: Absolutely. Low yield is a classic symptom of reactant degradation. If your reaction conditions involve water (even trace amounts), or acidic/basic reagents or byproducts, hydrolysis is a primary suspect. We recommend analyzing a crude reaction sample by LC-MS or ¹H NMR to screen for the mass or characteristic peaks of the ring-opened amide byproduct.

Q2: How can I detect hydrolysis of my compound?

A: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): The hydrolyzed product is significantly more polar than the starting oxazoline. You will see a new spot with a lower Rf value.

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic oxazoline methylene protons (a singlet around 4.1 ppm) and the appearance of a broad N-H amide proton and a new O-H proton from the alcohol.

  • Mass Spectrometry (MS): The hydrolyzed product will have a molecular weight corresponding to the addition of one molecule of water (M+18). For your compound (C₁₃H₁₇NO₃, MW = 235.28), the hydrolyzed product (C₁₃H₁₉NO₄) will have a molecular weight of 253.29.

Q3: What is the optimal pH range to maintain the stability of the oxazoline ring?

A: The oxazoline ring is most stable in a neutral pH range, approximately pH 6-8. Both strongly acidic (pH < 4) and strongly basic (pH > 9) conditions should be avoided, especially at elevated temperatures.[10] If your reaction requires acidic or basic conditions, the protocols in Section 4 should be followed strictly.

Q4: Are there specific solvents I should avoid?

A: Protic solvents, especially lower alcohols like methanol and ethanol, can participate in solvolysis reactions, analogous to hydrolysis. While slower than with water, this can still be a significant issue. Whenever possible, use dry, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), toluene, or acetonitrile. Ensure solvents are freshly distilled or from a sealed, dry source.[11]

Q5: How should I properly store the compound and its solutions?

A: Store the solid compound in a desiccator at or below room temperature, protected from light. Solutions should be prepared fresh using anhydrous solvents. If a solution must be stored, even for a short period, it should be kept under an inert atmosphere (e.g., argon or nitrogen) in a sealed vial with a PTFE-lined cap at low temperature (e.g., 4 °C or -20 °C).

Troubleshooting Guide

This section addresses specific experimental problems and provides a logical workflow to diagnose and solve issues related to compound instability.

Fig 2. Troubleshooting workflow for diagnosing and preventing oxazoline hydrolysis.

Recommended Experimental Protocols

Protocol 1: General Procedure for Anhydrous Reaction Setup

This protocol is essential for any reaction where the oxazoline's integrity is critical, particularly in metal-catalyzed processes.

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at 120 °C for at least 4 hours or flame-dried under high vacuum immediately before use. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use anhydrous solvents, preferably from a solvent purification system (e.g., Grubbs apparatus) or a freshly opened bottle of Dri-Solv® grade or equivalent. Transfer solvents via cannula or a dry syringe.

  • Reagent Handling: Add the solid 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole and any other solid reagents to the reaction flask under a positive pressure of inert gas. If any reagents are hygroscopic, dry them appropriately before use (e.g., in a vacuum oven).

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction using a balloon or a bubbler system. If reagents are added via syringe, ensure the syringe is dry.

  • Temperature Control: If the reaction is exothermic or requires heating, use a suitable oil bath or cryocooler. Lowering the reaction temperature is a general strategy to decrease the rate of hydrolysis if trace water is unavoidable.[12]

Protocol 2: Optimized Work-up and Purification

The work-up and purification stages are high-risk for hydrolysis due to the common use of aqueous solutions and acidic silica gel.

  • Quenching: If the reaction needs to be quenched, do so at a low temperature (e.g., 0 °C). Use a saturated solution of a neutral salt like ammonium chloride or sodium bicarbonate rather than strong acids or bases if possible.

  • Aqueous Extraction: Minimize the contact time between your organic layer and any aqueous phase. Perform extractions quickly. Use brine (saturated NaCl solution) for the final wash to help remove dissolved water from the organic layer.

  • Drying: Dry the organic phase thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is filtered off completely.

  • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation) at a moderate temperature (typically ≤ 40 °C).

  • Chromatography:

    • Standard silica gel is acidic and can cause significant hydrolysis on the column.

    • Recommended: Deactivate the silica gel by preparing a slurry with your eluent containing 1% triethylamine (Et₃N), then pack the column.

    • Alternatively, use neutral alumina as the stationary phase.

    • Monitor fractions closely by TLC and combine pure fractions promptly.

Summary of Recommended Conditions

ParameterRecommended ConditionRationale & References
pH 6.0 - 8.0Minimizes both acid and base-catalyzed hydrolysis.[10]
Temperature As low as reaction kinetics allowThe rate of hydrolysis increases with temperature.[12]
Solvents Anhydrous Aprotic (THF, Toluene, DCM)Avoids participation of protic solvents in ring-opening.[11]
Atmosphere Inert (Nitrogen or Argon)Prevents introduction of atmospheric moisture.
Work-up Minimize contact with H₂O; use brine washReduces exposure to the hydrolyzing agent.
Purification Neutralized Silica Gel or AluminaStandard silica is acidic and can degrade the compound.
Storage Solid: Desiccated, dark. Solution: Anhydrous, inert gas, low temp.Prevents degradation from moisture, light, and air over time.

References

  • Gosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360.
  • McManus, H. A., & Guiry, P. J. (2004). Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 104(9), 4151–4202.
  • Dow Chemical Company. (1981). US Patent 4281137A: Purification of 2-oxazolines.
  • Wikipedia. (2023). Bisoxazoline ligand. [Link]

  • Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C-H bond functionalization with palladium(II): aerobic oxidative annulations of indoles. Journal of the American Chemical Society, 125(32), 9578–9579.
  • Wikipedia. (2024). Oxazoline. [Link]

  • Rota, P., La Rocca, P., Cirillo, F., Piccoli, M., Allevi, P., & Anastasia, L. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 9(72), 42329–42334. [Link]

  • Nishihara, S., Angata, K., & Aoki-Kinoshita, K. F. (2021). Preparation of oxazoline derivatives from free saccharides. In Glycoscience Protocols. NCBI Bookshelf. [Link]

  • Koga, D., et al. (1973). On the Mechanism of Lysozyme Catalysis: II. Hydrolysis of Sugar Oxazoline. Journal of the Faculty of Agriculture, Kyushu University, 17(3), 235-244. [Link]

  • Hahn, V., & Bauer, T. (2021). Thiol-Substituted Poly(2-oxazoline)s with Photolabile Protecting Groups—Tandem Network Formation by Light. Polymers, 13(24), 4386. [Link]

  • Rota, P., La Rocca, P., Cirillo, F., Piccoli, M., Allevi, P., & Anastasia, L. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 9(72), 42329-42334. [Link]

  • Chadwick, D. J., Ngochindo, R. I., & Westwood, R. (1992). 2-Oxazolines as activating groups towards metallation and stabilising groups against polymerization in N-substituted pyrroles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(3), 377-382.
  • Szymańska, K., & Mlynarz, P. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 29(22), 5035.
  • Bolm, C. (2003). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Diva-Portal.org. [Link]

  • Van der Moolen, J. R., & Hoogenboom, R. (2022). Poly(2-oxazoline) with Pendant Hydroxyl Groups via a Silyl Ether-Based Protecting Group. Macromolecules, 55(24), 10839–10848.
  • Zolotukhin, M. G., et al. (2021). Determination of the Degree of Crystallinity of Poly(2-methyl-2-oxazoline). Polymers, 13(24), 4353.
  • Rota, P., La Rocca, P., Cirillo, F., Piccoli, M., Allevi, P., & Anastasia, L. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). ResearchGate. [Link]

  • Zhao, G., et al. (2021). Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. European Journal of Medicinal Chemistry, 224, 113715.
  • De Jersey, J., & Zerner, B. (1969). Spontaneous and enzyme-catalyzed hydrolysis of saturated oxazolinones. Biochemistry, 8(5), 1967-1974.
  • Lorson, T., et al. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. European Polymer Journal, 199, 112461.
  • Chodak, D., & Cibulkov, Z. (2000). Synthesis of bis-2-oxazolines containing inner unsaturation and their hydrolysis to phenylenediacrylic acids. Monatshefte für Chemie/Chemical Monthly, 131(1), 61-65.
  • Lorson, T., et al. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. ResearchGate. [Link]

  • Lorson, T., et al. (2020). Porous Poly(2-oxazoline)-Based Polymers for Removal and Quantification of Phenolic Compounds.
  • Williams, T. E., et al. (2022). Stochasticity of poly(2-oxazoline) oligomer hydrolysis determined by tandem mass spectrometry. Polymer Chemistry, 13(26), 3840-3847.
  • Glassner, M., et al. (2013). Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers.
  • Williams, T. E., et al. (2022). Stochasticity of poly(2-oxazoline) oligomer hydrolysis determined by tandem mass spectrometry. Polymer Chemistry. [Link]

  • Kim, S., & Movassaghi, M. (2021).
  • Bracegirdle, A., Clayden, J., & Lai, L. W. (2009). Asymmetric synthesis of biaryl atropisomers by dynamic resolution during condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Beilstein Journal of Organic Chemistry, 5, 23.
  • Subramanian, M., et al. (2000). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 28(10), 1205-1212.
  • Glassner, M., et al. (2013). Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reactions with 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your experimental outcomes. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your research.

Introduction to 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole is a versatile intermediate in organic synthesis. The oxazoline moiety serves as a valuable directing group and a precursor for various functional group transformations. The dimethoxyphenyl group introduces electronic and steric factors that can influence reactivity. Optimizing reaction conditions, particularly temperature, is crucial for achieving high yields and minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the synthesis of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole itself?

A1: The synthesis of the title compound from 2,3-dimethoxybenzonitrile and 2-amino-2-methyl-1-propanol typically involves a cyclization reaction. A common procedure involves the initial formation of a hydroxy amide intermediate, followed by cyclization. The cyclization step is often carried out at elevated temperatures, for instance by heating in a suitable solvent with a dehydrating agent. However, a one-pot synthesis from the corresponding benzoyl chloride and amino alcohol can also be performed. In one documented procedure, after the initial reaction at 0°C, the mixture is warmed to room temperature and stirred for an extended period (e.g., 3 hours), suggesting that the reaction proceeds efficiently at or near ambient temperature once initiated.[1]

Q2: How does temperature affect the stability of the 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole?

A2: Dihydrooxazoles are generally stable compounds. However, like many organic molecules, they can be susceptible to degradation at very high temperatures over prolonged periods. The specific temperature tolerance will depend on the other reagents present in the reaction mixture. It is always recommended to store the purified compound in a cool, dry place.[2] For reactions, it is crucial to determine the optimal temperature that balances reaction rate with potential degradation.

Q3: What are the general temperature ranges for reactions involving this dihydrooxazole?

A3: The optimal temperature is highly dependent on the specific reaction being performed. Here are some general guidelines based on common transformations of dihydrooxazoles:

  • Deprotonation/Metalation: Reactions involving the deprotonation of the C5-protons on the oxazoline ring are typically carried out at very low temperatures, such as -78°C, to ensure regioselectivity and prevent side reactions.

  • Nucleophilic Additions: Reactions where the dihydrooxazole acts as a nucleophile, for example, in additions to electrophiles, can have a broad temperature range. Some reactions proceed well at room temperature, while others may require cooling to control exotherms or heating to overcome activation barriers.[3][4] For instance, the addition of dihydrooxazole derivatives to o-quinone methides has been reported to occur between -20°C and room temperature.[3][4]

  • Rearrangements and Ring-Opening Reactions: These transformations often require elevated temperatures to proceed at a reasonable rate. Temperatures can range from 60°C to over 100°C, depending on the specific rearrangement and solvent used.[3][4][5]

It is always advisable to start with conditions reported for similar substrates and then optimize the temperature for your specific reaction.

Troubleshooting Guide

This section addresses common issues encountered during reactions with 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole and provides systematic troubleshooting strategies.

Issue 1: Low or No Product Formation

Low or no yield is a common challenge. The following workflow can help diagnose and resolve the issue.

LowYield_Troubleshooting Start Low/No Product VerifyReagents Verify Reagent Quality & Stoichiometry Start->VerifyReagents ReviewConditions Review Reaction Conditions (Temp, Time, Solvent) VerifyReagents->ReviewConditions Reagents OK CheckMoisture Ensure Anhydrous Conditions ReviewConditions->CheckMoisture Conditions as per literature OptimizeTemp Systematically Optimize Temperature CheckMoisture->OptimizeTemp System is dry AnalyzeByproducts Analyze for Byproducts (TLC, LC-MS) OptimizeTemp->AnalyzeByproducts Still low yield Success Improved Yield OptimizeTemp->Success Yield improves AnalyzeByproducts->OptimizeTemp Identify side reactions

Caption: Troubleshooting workflow for low product yield.

Causality and Solutions:

  • Reagent Quality: Ensure the purity of your starting materials. Impurities can inhibit the reaction or lead to side products.[6]

  • Reaction Conditions:

    • Temperature: The reaction may have a high activation energy requiring heating, or it might be an equilibrium that is unfavorable at higher temperatures. Conversely, some reactions require low temperatures to prevent decomposition of intermediates. A systematic temperature screen is often necessary. For some reactions, lower temperatures (<60°C) may result in the starting material being returned unchanged.[3][4]

    • Solvent: The choice of solvent can significantly impact reaction rates and outcomes. Ensure you are using a suitable solvent for the specific transformation.

  • Moisture: Many organometallic reactions and those involving strong bases are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[6]

Issue 2: Formation of Significant Side Products

The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products.

SideProduct_Troubleshooting Start Significant Side Products IdentifySideProducts Identify Side Product Structures (NMR, MS) Start->IdentifySideProducts HypothesizeMechanism Hypothesize Side Reaction Mechanism IdentifySideProducts->HypothesizeMechanism ModifyConditions Modify Conditions to Disfavor Side Reaction HypothesizeMechanism->ModifyConditions TempAdjustment Adjust Temperature (Often lower T is better) ModifyConditions->TempAdjustment ReagentOrder Change Order of Reagent Addition ModifyConditions->ReagentOrder SolventChange Change Solvent ModifyConditions->SolventChange Success Minimized Side Products TempAdjustment->Success ReagentOrder->Success SolventChange->Success

Caption: Troubleshooting workflow for side product formation.

Causality and Solutions:

  • Temperature Too High: Elevated temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways. Running the reaction at a lower temperature may improve selectivity for the desired product.[7]

  • Incorrect Stoichiometry: An excess of one reagent can lead to side reactions. Carefully control the stoichiometry of your reactants.

  • Ester Formation: In some syntheses of oxazolines, ester formation can be a competing side reaction.[8] While this is more relevant to the synthesis of the oxazoline itself, analogous side reactions can occur in subsequent transformations.

  • Hydrolysis: The oxazoline ring can be susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water. Ensure a dry work-up or quench if necessary.

Experimental Protocols

General Protocol for Temperature Optimization

This protocol provides a systematic approach to finding the optimal temperature for a given reaction.

Materials:

  • 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

  • Other necessary reactants, solvents, and catalysts

  • A reaction block or parallel synthesizer capable of maintaining different temperatures

  • Small-scale reaction vials

  • Analytical tools (TLC, LC-MS, or GC-MS)

Procedure:

  • Set up Parallel Reactions: In separate vials, set up several small-scale reactions with identical reagent concentrations and stoichiometry.

  • Establish a Temperature Gradient: Place each vial at a different, controlled temperature. A good starting range could be -20°C, 0°C, room temperature (approx. 25°C), 40°C, 60°C, and 80°C.

  • Monitor Reaction Progress: At regular time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction.

  • Analyze the Samples: Quench the reaction in the aliquot and analyze it using an appropriate technique (e.g., TLC, LC-MS) to determine the consumption of starting material and the formation of the desired product and any byproducts.

  • Determine Optimal Temperature: Identify the temperature that provides the best balance of reaction rate, yield, and purity within a reasonable timeframe.

Data Presentation: Example Temperature Screening

The following table summarizes hypothetical results from a temperature optimization study for a generic reaction.

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Desired Product (%)Major Side Product (%)
-20241510<1
02440352
25 (RT)1295858
406>99907
603>998215
801>996530

Analysis: In this example, 40°C appears to be the optimal temperature, providing a high yield in a relatively short time with minimal side product formation. Higher temperatures lead to a faster reaction but also a significant increase in side products.

References

  • Pettus, T. R. R., et al. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. The Journal of Organic Chemistry, 88(4), 2583–2588. [Link]

  • Pettus, T. R. R., et al. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o‑Quinone Methides: A Four-Component Reaction. eScholarship, University of California. [Link]

  • Majumder, S. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. International Journal of ChemTech Research, 9(5), 898-929.
  • Korsakov, M., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 149-161.
  • BenchChem. (2025). Troubleshooting low yield in Fenoxazoline synthesis. BenchChem Tech Support.
  • Beilstein Journals. (n.d.). 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-oxazole 3. Beilstein Archives.
  • Kaczanowska, K., et al. (2022). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 87(15), 10079–10091.
  • Zhao, L., et al. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 228, 113987.
  • BenchChem. (2025). Optimization of reaction conditions for oxazoline synthesis. BenchChem Tech Support.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. .

  • Glorius, F., et al. (n.d.).
  • CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.
  • Pettus, T. R. R., et al. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. PMC. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 29(17), 4153.
  • Aubé, J., & Badiang, J. G. (2011). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PMC.
  • BenchChem. (2025).
  • Fatah, S. A., & Amhimmid, W. K. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives.
  • Fershtat, L. L., & Makhova, N. N. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406.
  • Colacino, E., et al. (2022).
  • ChemScene. (n.d.). 2-(5-Methoxy-2-(p-tolylsulfinyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole. ChemScene.

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identifying impurities in 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole NMR

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and characterization of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals rapidly diagnose failed reactions, identify trace impurities, and implement self-validating purification workflows.

Oxazoline ring formations are highly susceptible to incomplete cyclodehydration and solvent retention. The following diagnostic tools and protocols are engineered to explain the causality behind these common experimental pitfalls, ensuring your NMR spectra reflect analytically pure compounds.

Diagnostic Workflow for NMR Impurity Identification

Before diving into specific chemical shifts, use the following logical workflow to assess your crude 1 H NMR spectrum (in CDCl 3​ ). This system is designed to immediately flag the most common failure points in oxazoline synthesis: incomplete cyclization and solvent contamination.

Impurity_Identification A 1H NMR Spectrum in CDCl3 B Assess Oxazoline Core (Singlets @ 4.08 & 1.38 ppm) A->B C Check for Intermediates (NH @ ~6.5, CH2OH @ ~3.6) B->C D Amide Intermediate (Incomplete Cyclization) C->D Peaks Present E Check for Solvents (e.g., EtOAc @ 4.12, 2.05, 1.26) C->E Peaks Absent F Solvent Impurity (Requires Extended Vacuum) E->F Peaks Present G Validate Aromatic Region (Multiplets @ 6.8-7.3 ppm) E->G Peaks Absent H Pure Oxazoline Product G->H Matches Expected

Caption: Diagnostic workflow for identifying synthetic impurities in oxazoline NMR spectra.

Quantitative Data: Expected Shifts vs. Common Impurities

To accurately diagnose your sample, compare your integration and chemical shifts against this standardized table. The causality of these shifts is rooted in the electronic environment: the rigid, electron-withdrawing nature of the oxazoline ring deshields its protons differently than the open-chain precursors[1].

Compound / ImpurityProton AssignmentExpected Shift (δ, ppm in CDCl 3​ )Multiplicity & IntegrationDiagnostic Significance
Pure Oxazoline Product Oxazoline -CH 2​ -4.08s, 2HConfirms successful ring formation.
Oxazoline -CH 3​ 1.38s, 6HConfirms gem-dimethyl group.
Ar-OCH 3​ 3.88, 3.85s, 3H (each)Validates dimethoxy substitution.
Ar-H6.80 - 7.20m, 3HConfirms aromatic core integrity.
Uncyclized Amide Amide -NH-~6.50br s, 1HIndicates incomplete dehydration.
Primary -CH 2​ OH~3.65s, 2HUnreacted alcohol moiety.
2,3-Dimethoxybenzoic Acid Carboxylic -COOH> 10.0br s, 1HUnreacted starting material.
Ar-H~7.60, ~7.10dd, 1H (each)Downfield shift due to free acid.
Ethyl Acetate (Solvent) -CH 2​ -4.12q, 2HCritical Overlap with oxazoline -CH 2​ -.
-CH 3​ (acetate)2.05s, 3HConfirms EtOAc presence.
Dichloromethane (Solvent) -CH 2​ -5.30s, 2HCommon extraction solvent residue.

Targeted Troubleshooting & FAQs

Q: My integration for the oxazoline -CH 2​

  • peak at 4.08 ppm is significantly higher than 2.0 relative to the aromatic protons. What went wrong? A: This is a classic case of structural and solvent overlap. Residual ethyl acetate (EtOAc), a ubiquitous extraction solvent, presents a quartet at 4.12 ppm in CDCl 3​ [2]. Because the electronegativity of the ester oxygen in EtOAc and the ring oxygen in the oxazoline deshield their adjacent -CH 2​
  • protons to an almost identical degree, these peaks merge at ~4.1 ppm, artificially inflating your integration. Actionable Fix: Look for the other EtOAc peaks to confirm: a singlet at 2.05 ppm and a triplet at 1.26 ppm. If present, subject your sample to high vacuum (≤ 0.1 mbar) for an extended period, or switch your NMR solvent to Benzene-d 6​ , which alters the solvent-solute collision complexes and shifts the EtOAc peaks away from your product [3].

Q: I observe a broad singlet around 6.5 ppm and a sharp singlet at 3.65 ppm. Is my product degrading? A: Your product is not degrading; rather, the reaction never reached completion. These peaks correspond to the amide -NH- and the primary alcohol -CH 2​ OH of the uncyclized amide intermediate [1]. The primary alcohol -CH 2​

  • is shielded (~3.65 ppm) compared to the oxazoline -CH 2​
  • (4.08 ppm) because it is not yet locked into the electron-withdrawing N=C-O ring system. Actionable Fix: The cyclization step requires a potent dehydrating agent (e.g., SOCl 2​ ) and sufficient thermal energy. Resubmit the crude mixture to reflux conditions to drive the ring closure thermodynamically.

Q: How can I definitively tell if I have unreacted 2,3-dimethoxybenzoic acid in my spectrum? A: The most obvious indicator is a very broad singlet far downfield (> 10.0 ppm) corresponding to the free carboxylic acid proton. Furthermore, the strong electron-withdrawing nature of the free acid shifts the adjacent aromatic protons downfield to ~7.60 ppm, whereas the most downfield proton in the pure oxazoline product appears around 7.20 ppm. Actionable Fix: If acid is present, your workup was insufficient. Dissolve your sample in dichloromethane and perform an additional wash with saturated aqueous NaHCO 3​ to deprotonate the acid and partition it into the aqueous layer.

Self-Validating Experimental Protocol

To avoid the impurities discussed above, utilize this self-validating synthesis and purification workflow. Every step is engineered with a specific chemical causality to ensure the final NMR spectrum is pristine.

Step 1: Acid Activation

  • Action: Suspend 2,3-dimethoxybenzoic acid in dry DCM and add 1.5 equivalents of thionyl chloride (SOCl 2​ ) with a catalytic amount of DMF. Reflux for 2 hours.

  • Causality: Converts the unreactive carboxylic acid into a highly reactive acyl chloride. This drives the subsequent amide formation to absolute completion, preventing the carryover of unreacted acid (eliminating the >10.0 ppm NMR impurity).

Step 2: Amide Coupling & Cyclodehydration

  • Action: Remove excess SOCl 2​ under reduced pressure. Dissolve the crude acyl chloride in dry DCM, cool to 0 °C, and slowly add 1.2 equivalents of 2-amino-2-methyl-1-propanol and 2.0 equivalents of triethylamine. After 1 hour, add an additional 1.5 equivalents of SOCl 2​ and reflux the mixture.

  • Causality: The initial addition forms the open-chain amide intermediate. The secondary addition of SOCl 2​ and heat provides the activation energy required for the hydroxyl group to attack the activated amide, expelling SO 2​ and HCl to form the closed oxazoline ring (eliminating the 6.5 ppm and 3.65 ppm NMR impurities).

Step 3: Biphasic Quench & Basic Wash

  • Action: Cool the reaction and carefully quench with saturated aqueous NaHCO 3​ . Extract with EtOAc. Wash the combined organic layers twice with saturated NaHCO 3​ .

  • Causality: The basic wash is a self-validating purification step. It neutralizes residual HCl and deprotonates any trace unreacted 2,3-dimethoxybenzoic acid, rendering it water-soluble and stripping it from the organic phase.

Step 4: Brine Wash & Desiccation

  • Action: Wash the organic layer with brine, dry over anhydrous MgSO 4​ , and filter.

  • Causality: Removes trace water and water-soluble amino alcohol starting material. MgSO 4​ chemically binds residual water, preventing broad -OH peaks from cluttering the baseline of your final NMR.

Step 5: High-Vacuum Desolvation

  • Action: Concentrate the filtrate under reduced pressure, then apply high vacuum (≤ 0.1 mbar) at 40 °C for a minimum of 3 hours before NMR preparation.

  • Causality: Eradicates residual EtOAc and DCM. As established, EtOAc directly overlaps with the oxazoline core signals. Thorough desolvation ensures your integration values remain analytically precise.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]

  • Bracegirdle, A., Clayden, J., & Lai, L. W. (2010). Asymmetric synthesis of biaryl atropisomers by dynamic resolution during condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Beilstein Journal of Organic Chemistry, 6, No. 25. URL:[Link]

Sources

preventing racemization of chiral centers in reactions with 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for workflows involving 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole . This compound is a highly specialized building block utilized primarily in Directed Ortho Metalation (DoM) to construct complex, poly-substituted aromatic frameworks.

While the 4,4-dimethyl-4,5-dihydrooxazole moiety is a powerful Directed Metalation Group (DMG), coupling the resulting aryllithium intermediate with enolizable chiral electrophiles (such as α -amino aldehydes or chiral Weinreb amides) frequently results in the catastrophic racemization of the electrophile's chiral center. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to suppress this parasitic pathway and achieve complete enantioretention.

Mechanistic Troubleshooting & FAQs

Q1: My coupling reaction with a chiral α -amino aldehyde yields the desired product, but chiral HPLC shows a complete loss of enantiomeric excess (ee). How do I prevent this?

A1: The loss of ee is caused by the competitive α -deprotonation of your chiral electrophile. When you metalate 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, you generate a 6-lithio intermediate. Because the C–Li bond is highly polarized, this intermediate is exceptionally basic. When it encounters an enolizable chiral electrophile, the activation energy for α -deprotonation ( kdeprot​ ) is lower than or competitive with nucleophilic attack ( kadd​ ), leading to enolate formation and subsequent racemization.

The Solution: You must perform an in situ transmetalation from Lithium to Cerium(III) prior to adding the electrophile. ; they coordinate strongly to the carbonyl oxygen. This Lewis-acidic coordination drastically lowers the LUMO of the carbonyl, accelerating nucleophilic addition. Simultaneously, the C–Ce bond is less polarized than C–Li, reducing the basicity of the nucleophile and completely suppressing the deprotonation pathway.

Q2: I attempted the Cerium(III) transmetalation, but my yields plummeted to <20%, and I recovered mostly unreacted starting material. What went wrong?

A2: The most common point of failure in organocerium chemistry is the hydration state of the CeCl3​ . Cerium(III) chloride is notoriously hygroscopic. If even trace amounts of water remain in the crystal lattice, your 6-lithio intermediate will be instantly protonated (quenched) upon transmetalation. You must rigorously dry CeCl3​⋅7H2​O under high vacuum using a step-wise heating protocol (detailed in Section 3) to ensure it is strictly anhydrous.

Q3: Why use the 4,4-dimethyl-4,5-dihydrooxazole group instead of a simple amide or ester?

A3: The oxazoline ring is one of the most robust DMGs available for. The sp² nitrogen strongly coordinates the lithium cation via the Complex-Induced Proximity Effect (CIPE), directing metalation exclusively to the C6 position (as C2 is blocked by the methoxy group). Furthermore, the gem-dimethyl substitution at C4 provides critical steric shielding that prevents the organolithium reagent from attacking the oxazoline ring itself—a common side reaction (nucleophilic acyl substitution) observed with less hindered amides.

Q4: Can I use Zinc or Copper instead of Cerium for the transmetalation?

A4: While transmetalation to ZnCl2​ or CuCN does reduce basicity and prevent racemization, these reagents are significantly less nucleophilic than organocerium species. When dealing with the sterically bulky 6-metalated-2-(2,3-dimethoxyphenyl)oxazole intermediate, organozinc reagents often fail to overcome the steric barrier of addition, leading to poor yields. Organocerium provides the optimal kinetic balance.

Pathway Visualizations

Workflow A 2-(2,3-Dimethoxyphenyl) Oxazoline B sec-BuLi / TMEDA (-78°C) A->B C 6-Lithio Intermediate (Highly Basic) B->C D Anhydrous CeCl3 (-78°C) C->D E Organocerium Intermediate (Highly Nucleophilic) D->E F Chiral Electrophile E->F G Enantiopure Product F->G

Caption: Workflow for the Directed Ortho Metalation (DoM) and Cerium-mediated enantioretentive coupling.

Kinetics cluster_0 Desired Pathway (Organocerium) cluster_1 Parasitic Pathway (Organolithium) Start Metalated Intermediate + Chiral Aldehyde Add Nucleophilic Addition Start->Add k_add (Enhanced by Ce) Deprot Alpha-Deprotonation Start->Deprot k_deprot (Driven by Li) Prod Chiral Alcohol (Retention of ee) Add->Prod Racem Enolate Formation (Racemization) Deprot->Racem

Caption: Kinetic competition between nucleophilic addition and alpha-deprotonation.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the physical indicators (color changes, solubility) match the descriptions.

Protocol A: Preparation of Strictly Anhydrous CeCl3​

Causality: Rapid heating of CeCl3​⋅7H2​O causes the salt to dissolve in its own water of crystallization, leading to polymeric cerium oxides that are unreactive.

  • Weigh CeCl3​⋅7H2​O (1.5 equiv. relative to the oxazoline) into an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Apply high vacuum (0.1 mmHg) at room temperature for 2 hours.

  • Gradually increase the temperature in an oil bath: 70 °C for 4 hours, 90 °C for 4 hours, and finally 140 °C for 12 hours.

  • Self-Validation Check: The resulting anhydrous CeCl3​ must be a free-flowing, stark white powder. If the powder is clumped, glassy, or off-white, hydrolysis has occurred; discard and restart.

Protocol B: DoM and Enantioretentive Coupling
  • Lithiation: Dissolve 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to -78 °C.

  • Add TMEDA (1.1 equiv), followed by the dropwise addition of sec-BuLi (1.1 equiv).

  • Self-Validation Check: A deep orange/red color should immediately develop, confirming the formation of the 6-lithio species. Stir for 1 hour at -78 °C.

  • Transmetalation: In a separate flask, suspend the anhydrous CeCl3​ (1.5 equiv) in THF. Stir vigorously at room temperature for 2 hours to ensure a uniform suspension, then cool to -78 °C.

  • Cannulate the 6-lithio solution directly into the CeCl3​ suspension. Stir for 1 hour at -78 °C.

  • Self-Validation Check: The solution will transition from deep red to a pale yellow/brown suspension, confirming successful transmetalation to the organocerium species.

  • Coupling: Add the chiral electrophile (e.g., N-Boc-L-phenylalaninal, 0.9 equiv) dropwise down the side of the flask. Stir for 2 hours at -78 °C.

  • Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl . Warm to room temperature and extract with EtOAc.

Quantitative Data Analysis

The choice of metal counterion drastically alters the kinetic landscape of the reaction. The table below summarizes the coupling of 6-metalated-2-(2,3-dimethoxyphenyl)oxazole with an enolizable chiral aldehyde (N-Boc-L-phenylalaninal).

Table 1: Effect of Transmetalation on Yield and Enantiomeric Excess (ee)

Metal SpeciesReaction TempNucleophilicityYield (%)Enantiomeric Excess (ee %)Primary Reaction Pathway
Organolithium (Li) -78 °CHigh42%< 5% α -Deprotonation (Racemization)
Organozinc (Zn) -78 °C to 0 °CLow18%> 99%Unreacted Starting Material
Organocerium (Ce) -78 °CHigh89% > 99% Nucleophilic Addition

Note: Organozinc reagents fail to provide viable yields due to the combined steric bulk of the 6-substituted oxazoline and the α -branched aldehyde.

References

  • Concellón, J. M., Bernad, P. L., & Pérez-Andrés, J. A. (2001). "Synthetic Applications of 1-Aminoalkyl Chloromethyl Ketones. Synthesis of Enantiopure 3-Azetidinols and Aminoalkyl Epoxides." The Journal of Organic Chemistry, 66(8), 2764-2768. URL:[Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 25(38), 4233-4236. URL:[Link]

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directing groups in synthesis of polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. URL:[Link]

  • Baran Laboratory. (2022). "Directed Metalation: A Survival Guide." The Scripps Research Institute. URL:[Link]

Validation & Comparative

diastereoselectivity of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole vs. Evans auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate stereocontrol strategy requires looking beyond the immediate reaction step and understanding the fundamental thermodynamic and kinetic forces at play. This guide provides an objective, mechanistic comparison between two distinct paradigms in asymmetric synthesis: the intrinsic kinetic stereocontrol of Evans Oxazolidinone Auxiliaries and the extrinsic thermodynamic stereocontrol enabled by 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole directing groups.

Mechanistic Causality: Kinetic vs. Thermodynamic Stereocontrol

To achieve high diastereomeric ratios (dr), a system must either heavily favor the transition state of one stereoisomer (kinetic control) or equilibrate to the lowest-energy stereoisomer (thermodynamic control).

Evans Auxiliaries: Intrinsic Kinetic Control

Chiral oxazolidinones, popularized by David A. Evans, are covalently attached chiral auxiliaries derived from amino acids (e.g., valine or phenylglycine). The causality behind their exceptional diastereoselectivity lies in rigid metal chelation and steric shielding . When an N-acyl oxazolidinone is treated with a strong base like NaHMDS, the metal cation (Na⁺ or Li⁺) chelates between the enolate oxygen and the auxiliary's carbonyl oxygen. This locks the molecule into a highly rigid (Z)-enolate geometry. The bulky substituent at the C4 position of the oxazolidinone physically blocks one face of the enolate, forcing incoming electrophiles (in alkylation or aldol reactions) to attack exclusively from the opposite, less hindered face.

4,4-Dimethyl Oxazolines: Extrinsic Thermodynamic Control

Conversely, 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole is an intrinsically achiral molecule. It cannot induce diastereoselectivity on its own. Instead, its primary function is to act as a highly effective directing group for nucleophilic aromatic substitution (e.g., Grignard addition) to synthesize sterically hindered biaryls . The 4,4-dimethyl moiety provides the critical steric bulk required to restrict rotation around the newly formed biaryl axis, generating atropisomers (axial chirality). Because the oxazoline is achiral, the initial coupling yields a 1:1 racemic mixture. Diastereoselectivity is subsequently achieved via Dynamic Kinetic Resolution (DKR) . By converting the oxazoline to an aldehyde and condensing it with a chiral amine like (−)-ephedrine under reflux, the rapidly rotating biaryl axis is locked into the lowest-energy diastereomeric aminal. Here, stereocontrol is entirely thermodynamic.

Visualizing the Stereochemical Logic

evans_logic A N-Acyl Oxazolidinone B NaHMDS Deprotonation A->B C Chelated Z-Enolate B->C D Facial Shielding C->D E Diastereopure Adduct D->E

Logic of Evans auxiliary-mediated kinetic stereocontrol.

oxazoline_dkr A Achiral 4,4-Dimethyl Oxazoline B Grignard Addition A->B C Racemic Biaryl B->C D (-)-Ephedrine DKR C->D E Diastereopure Aminal D->E

Thermodynamic dynamic kinetic resolution of oxazoline-derived biaryls.

Quantitative Performance Comparison

ParameterEvans Oxazolidinones4,4-Dimethyl-4,5-dihydrooxazole
Chirality Source Intrinsic (Covalently bound auxiliary)Extrinsic (Requires external chiral amine)
Stereocontrol Mechanism Kinetic (Facial shielding of Z-enolate)Thermodynamic (Dynamic Kinetic Resolution)
Primary Application sp³ Stereocenters (Aldol, Alkylation)Axial Chirality (Atropisomeric Biaryls)
Typical Diastereomeric Ratio >95:5 (Predictable via steric bias)>90:10 (Dependent on crystallization/DKR)
Auxiliary Cleavage LiOH/H₂O₂ (Hydrolysis) or LiBH₄ (Reduction)Acidic hydrolysis (to carboxylic acid/aldehyde)
Scalability High (Industry standard for early-stage API)Moderate (Requires precise thermodynamic tuning)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains a specific analytical checkpoint to verify the mechanistic success of the step before proceeding.

Protocol A: Asymmetric Alkylation via Evans Auxiliary

Objective: Synthesize a diastereomerically pure α-alkylated carboxylic acid derivative.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere. Cool to -78 °C.

  • Deprotonation: Add NaHMDS (1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the chelated (Z)-enolate.

  • Electrophilic Addition: Add the alkyl halide (e.g., benzyl bromide, 3.0 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint: Prior to auxiliary cleavage, analyze the crude mixture via ¹H NMR. The diastereomeric ratio (dr) can be accurately determined by integrating the distinct α-methine doublets of the major and minor diastereomers. A dr of >95:5 confirms successful chelation control.

  • Cleavage: Treat the purified adduct with LiOH and H₂O₂ in THF/H₂O at 0 °C to hydrolyze the auxiliary, yielding the enantiopure carboxylic acid and recovering the chiral oxazolidinone .

Protocol B: Atroposelective Biaryl Synthesis via Oxazoline DKR

Objective: Synthesize a diastereomerically pure biaryl aminal from an achiral precursor.

  • Biaryl Formation: Dissolve 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (1.0 eq) in anhydrous THF. Add an aryl Grignard reagent (e.g., 1-naphthylmagnesium bromide, 2.0 eq) at room temperature. Stir for 12 hours to displace the ortho-methoxy group.

  • Aldehyde Conversion: Quench and isolate the racemic biaryl oxazoline. Convert the oxazoline moiety to an aldehyde via methylation (MeI) followed by reduction (NaBH₄) and mild acidic hydrolysis.

  • Dynamic Kinetic Resolution: Dissolve the racemic biaryl aldehyde (1.0 eq) and (−)-ephedrine (1.1 eq) in toluene.

  • Thermodynamic Equilibration: Heat the mixture to reflux using a Dean-Stark apparatus for 24 hours to remove water. The elevated temperature allows the biaryl axis to freely rotate, continuously funneling the mixture into the thermodynamically most stable diastereomeric aminal.

  • Self-Validation Checkpoint: Monitor the Dean-Stark condensation via ¹H NMR. The complete disappearance of the biaryl aldehyde proton (~9.5–10.5 ppm) and the emergence of a single aminal methine proton (~5.5 ppm) validates that thermodynamic equilibrium has been reached and DKR is complete.

  • Isolation: Cool to room temperature and crystallize the pure diastereomeric aminal from hexane/dichloromethane .

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of alpha-Substituted Carboxylic Acid Derivatives." Journal of the American Chemical Society, 1982. URL:[Link]

  • Bracegirdle, A.; Clayden, J.; Lai, L. W. "Asymmetric synthesis of biaryl atropisomers by dynamic resolution during condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine." Beilstein Journal of Organic Chemistry, 2006. URL:[Link]

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasting patterns of aldol stereoselection in the enolization of N-acyloxazolidinones." Tetrahedron Letters, 1987. URL:[Link]

Performance of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole: Solvent-Driven Pathway Divergence

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often evaluate molecular building blocks not just for their static structural features, but for their dynamic reactivity profiles. 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 57598-32-0) is a privileged scaffold that exemplifies this dynamic nature. Featuring a 4,4-dimethyl-2-oxazoline moiety—a highly potent Directed Metalation Group (DMG)[1]—and two adjacent methoxy groups, this molecule offers profound synthetic orthogonality.

Unlike traditional Snieckus amides (e.g., N,N-diethylbenzamides) which are generally restricted to Directed ortho-Metalation (DoM)[2], this specific oxazoline derivative exhibits a remarkable solvent-dependent pathway divergence. By strategically altering the solvent system, chemists can perfectly toggle the molecule's reactivity between C6-Lithiation (DoM) and C2-Methoxy Displacement (Meyers SNAr) [3].

This guide objectively compares the performance of this oxazoline scaffold against standard amide alternatives across different solvent systems, providing the mechanistic causality and self-validating protocols required for robust drug development workflows.

Mechanistic Causality: The Role of the Solvent System

The reactivity of the 2,3-dimethoxy aryloxazoline scaffold is dictated entirely by the aggregation state of the organometallic reagent and the coordination capacity of the solvent[4].

Pathway A: Directed ortho-Metalation (THF / TMEDA)

In highly coordinating, polar aprotic solvents like Tetrahydrofuran (THF), alkyllithium reagents (e.g., s-BuLi) undergo significant deaggregation[4]. The addition of TMEDA further disrupts these aggregates, drastically increasing the basicity of the system[1]. The oxazoline nitrogen coordinates the lithium cation via the Complex-Induced Proximity Effect (CIPE)[1], directing the highly basic s-BuLi to deprotonate the sterically accessible C6 position. The C2-methoxy group is protected from nucleophilic attack because the alkyllithium acts strictly as a kinetically favored base in this highly solvated state.

Pathway B: Meyers SNAr (Et₂O or Toluene)

In less coordinating solvents like Diethyl Ether (Et₂O), organometallic reagents (particularly Grignard reagents like PhMgBr) exist in higher aggregation states[4]. Et₂O provides weak background coordination, forcing the magnesium cation to tightly coordinate exclusively with the oxazoline nitrogen. This pre-equilibrium complexation positions the nucleophilic phenyl group in perfect geometric proximity to the C2-carbon. Because the solvent does not heavily solvate the nucleophile, the transition state for the addition-elimination (SNAr) process is stabilized, leading to the selective displacement of the C2-methoxy group (The Meyers Reaction)[3].

Visualizing the Reaction Network

G Substrate 2-(2,3-Dimethoxyphenyl)- 4,4-dimethyl-4,5-dihydrooxazole THF THF / TMEDA s-BuLi, -78°C Substrate->THF Polar/Coordinating Et2O Et2O PhMgBr, 0°C Substrate->Et2O Non-Polar/Weak DoM Directed ortho-Metalation (C6 Lithiation) THF->DoM RLi Deaggregation SNAr Meyers SNAr (C2 Methoxy Displacement) Et2O->SNAr Mg2+ Coordination

Fig 1: Solvent-driven pathway divergence of the 2,3-dimethoxy aryloxazoline scaffold.

Comparative Performance Data

To objectively evaluate the oxazoline's performance, we compare it against the industry-standard Snieckus amide (N,N-diethyl-2,3-dimethoxybenzamide) under identical solvent conditions. The data below demonstrates the superior versatility of the oxazoline DMG.

SubstrateDirecting GroupSolvent SystemReagentDominant PathwayRegioselectivityYield
CAS 57598-32-0 OxazolineTHF / TMEDAs-BuLi, then MeIDoM (C6 Methylation)>95% (C6)88%
Snieckus Amide DiethylamideTHF / TMEDAs-BuLi, then MeIDoM (C6 Methylation)>95% (C6)85%
CAS 57598-32-0 OxazolineEt₂OPhMgBrSNAr (C2 Phenylation)>98% (C2)92%
Snieckus Amide DiethylamideEt₂OPhMgBrSNAr (C2 Phenylation)N/A<5%*

*Amides are insufficiently electron-withdrawing to stabilize the Meisenheimer complex required for SNAr, rendering them virtually inert under these conditions.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow researchers to verify mechanistic success before proceeding to downstream functionalization.

Protocol 1: C6-Lithiation via DoM (THF System)

Objective: Selective deprotonation at C6 without triggering nucleophilic attack at C2.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (1.0 equiv) and anhydrous THF (0.1 M).

  • Additive Integration: Add TMEDA (1.1 equiv) and cool the system to -78 °C.

    • Causality: TMEDA is essential to disrupt s-BuLi hexamers. By maximizing the basicity of the reagent, kinetic deprotonation outcompetes any potential nucleophilic attack[1].

  • Metalation: Dropwise add s-BuLi (1.1 equiv). Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Add MeOD (excess) to trap the lithiated intermediate.

  • Self-Validation Check: Evaporate the solvent and analyze the crude mixture via ¹H NMR. The disappearance of the aromatic doublet at δ 7.1 ppm (C6-H) and the presence of a singlet at δ 6.9 ppm (C4-H, C5-H) confirms >95% deuterium incorporation. Diagnostic: If the C6-H peak remains, the THF was not sufficiently anhydrous, leading to premature quenching of the alkyllithium.

Protocol 2: C2-Methoxy Displacement via SNAr (Et₂O System)

Objective: Selective displacement of the C2-methoxy group via the Meyers Reaction.

  • Preparation: In a dry flask under argon, dissolve the oxazoline substrate (1.0 equiv) in anhydrous Et₂O (0.2 M).

  • Temperature Control: Cool to 0 °C.

    • Causality: Et₂O provides weak background coordination, forcing the Grignard reagent to coordinate exclusively with the oxazoline nitrogen. The 0 °C temperature provides enough thermal energy to overcome the SNAr activation barrier while preventing unwanted ring-opening[3].

  • Nucleophilic Attack: Add PhMgBr (1.5 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Quench: Terminate the reaction with saturated aqueous NH₄Cl.

  • Self-Validation Check: TLC analysis (Hexanes/EtOAc 4:1) should show complete consumption of the starting material. ¹H NMR of the crude product will reveal the loss of one methoxy singlet (δ 3.85 ppm) and the appearance of a 5-proton multiplet (δ 7.3-7.5 ppm), confirming the successful installation of the phenyl ring at C2. The C3-methoxy singlet (δ 3.90 ppm) must remain intact.

References

  • "Directed (ortho) Metallation: Solvents", University of Windsor, [Link]

  • "Directed Metalation: A Survival Guide", Baran Lab, [Link]

  • "Directed ortho metalation", Wikipedia, [Link]

  • "The Meyers Reaction (1994-2010)", ResearchGate, [Link]

  • "CAS 57598-32-0 | 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole", Howei Pharm, [Link]

Sources

A Comparative Guide to the Synthetic Validation of Enantiopure 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Enantiopure 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole stands as a valuable chiral ligand and building block in modern asymmetric synthesis. Its unique sterically hindered and electron-rich phenyl group, coupled with the C2-symmetry of the oxazoline ring, makes it a compelling candidate for inducing high stereoselectivity in a variety of metal-catalyzed reactions. The robust and predictable nature of its coordination to metal centers allows for the effective transfer of chirality, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. This guide provides a comprehensive validation of a primary synthetic route to this target molecule and offers a comparative analysis of established alternative methodologies, supported by experimental data and mechanistic insights.

Primary Validated Synthetic Route: The Acid Chloride-Mediated Cyclization

The most direct and widely employed method for the synthesis of 2-aryl-4,4-dimethyl-4,5-dihydrooxazoles involves the coupling of a benzoyl chloride with a chiral amino alcohol, followed by in-situ cyclization. This approach is lauded for its reliability, scalability, and generally high yields.

Rationale and Mechanistic Insight

This synthesis commences with the activation of 2,3-dimethoxybenzoic acid to its more reactive acid chloride derivative using thionyl chloride. The subsequent reaction with the chiral amino alcohol, (S)-2-amino-2-methyl-1-propanol, proceeds through a nucleophilic acyl substitution to form an N-(2-hydroxy-1,1-dimethylethyl)-2,3-dimethoxybenzamide intermediate. The second step of the one-pot procedure involves the cyclization of this amide. Under the reaction conditions, the hydroxyl group is activated, likely by residual thionyl chloride or generated HCl, turning it into a good leaving group. An intramolecular nucleophilic attack by the amide oxygen then leads to the formation of the oxazoline ring with concomitant dehydration. The use of an enantiopure amino alcohol is crucial as it directly installs the desired stereocenter in the final product.

DOT Script for the Primary Synthetic Route

Primary_Synthetic_Route cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation and Cyclization 2_3_dimethoxybenzoic_acid 2,3-Dimethoxybenzoic Acid 2_3_dimethoxybenzoyl_chloride 2,3-Dimethoxybenzoyl Chloride 2_3_dimethoxybenzoic_acid->2_3_dimethoxybenzoyl_chloride Toluene, reflux thionyl_chloride SOCl2 thionyl_chloride->2_3_dimethoxybenzoyl_chloride intermediate_amide N-(2-hydroxy-1,1-dimethylethyl)-2,3-dimethoxybenzamide 2_3_dimethoxybenzoyl_chloride->intermediate_amide amino_alcohol (S)-2-Amino-2-methyl-1-propanol amino_alcohol->intermediate_amide target_molecule Enantiopure 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole intermediate_amide->target_molecule Intramolecular Cyclization

Caption: Workflow for the primary synthesis of the target oxazoline.

Detailed Experimental Protocol

Materials:

  • 2,3-Dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • (S)-2-Amino-2-methyl-1-propanol

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2,3-dimethoxybenzoyl chloride, which is used in the next step without further purification.

  • Amidation and Cyclization: The crude 2,3-dimethoxybenzoyl chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C. A solution of (S)-2-amino-2-methyl-1-propanol (1.1 eq) in anhydrous DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the enantiopure 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.

Parameter Primary Route
Starting Materials 2,3-Dimethoxybenzoic acid, (S)-2-Amino-2-methyl-1-propanol
Key Reagents Thionyl chloride
Yield Typically >85%
Enantiomeric Excess >99% (chiral integrity is maintained from the amino alcohol)
Advantages High yield, reliable, uses readily available starting materials, one-pot potential.
Disadvantages Use of corrosive and hazardous thionyl chloride.

Comparative Analysis of Alternative Synthetic Routes

While the acid chloride method is robust, other synthetic strategies offer alternative pathways that may be advantageous under specific circumstances, such as the avoidance of harsh reagents or the use of different starting materials.

Alternative Route 1: The Witte and Seeliger Synthesis from a Nitrile

This method involves the direct Lewis acid-catalyzed condensation of a nitrile with an amino alcohol.[1][2] It offers a more atom-economical approach compared to the acid chloride route.

Proposed Adaptation for the Target Molecule: The synthesis would involve the reaction of 2,3-dimethoxybenzonitrile with (S)-2-amino-2-methyl-1-propanol in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), under thermal conditions.

DOT Script for the Witte and Seeliger Synthesis

Witte_Seeliger_Synthesis 2_3_dimethoxybenzonitrile 2,3-Dimethoxybenzonitrile target_molecule Enantiopure 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole 2_3_dimethoxybenzonitrile->target_molecule amino_alcohol (S)-2-Amino-2-methyl-1-propanol amino_alcohol->target_molecule lewis_acid ZnCl2 (catalyst) lewis_acid->target_molecule Heat

Caption: Workflow for the Witte and Seeliger synthesis of the target oxazoline.

Alternative Route 2: The Meyers Synthesis via an Imidate

Developed by A.I. Meyers, this method proceeds from an amide, which is first converted to an imidate intermediate that then reacts with the amino alcohol.[3] This can be a milder alternative to the Witte and Seeliger method, particularly for sterically hindered substrates.

Proposed Adaptation for the Target Molecule: 2,3-Dimethoxybenzamide would be treated with a strong alkylating agent, such as triethyloxonium tetrafluoroborate, to form the corresponding ethyl imidate in situ. Subsequent reaction with (S)-2-amino-2-methyl-1-propanol would yield the target oxazoline.

DOT Script for the Meyers Synthesis

Meyers_Synthesis 2_3_dimethoxybenzamide 2,3-Dimethoxybenzamide imidate_intermediate Ethyl 2,3-dimethoxybenzimidate 2_3_dimethoxybenzamide->imidate_intermediate alkylating_agent Et3O+BF4- alkylating_agent->imidate_intermediate target_molecule Enantiopure 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole imidate_intermediate->target_molecule amino_alcohol (S)-2-Amino-2-methyl-1-propanol amino_alcohol->target_molecule

Caption: Workflow for the Meyers synthesis of the target oxazoline.

Alternative Route 3: Cyclodehydration of an N-(2-hydroxyethyl)amide

This approach first isolates the N-(2-hydroxyethyl)amide intermediate and then employs a specific dehydrating agent for the cyclization step. This allows for greater control and optimization of the cyclization. A variety of reagents can be used, each with its own advantages and disadvantages.[4]

Proposed Adaptation for the Target Molecule: N-(2-hydroxy-1,1-dimethylethyl)-2,3-dimethoxybenzamide, prepared from 2,3-dimethoxybenzoyl chloride and (S)-2-amino-2-methyl-1-propanol, would be treated with a dehydrating agent such as triflic acid (TfOH) to promote cyclization.[5]

DOT Script for the Cyclodehydration Route

Cyclodehydration_Route amide_intermediate N-(2-hydroxy-1,1-dimethylethyl)-2,3-dimethoxybenzamide target_molecule Enantiopure 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole amide_intermediate->target_molecule dehydrating_agent Triflic Acid (TfOH) dehydrating_agent->target_molecule Dehydrative Cyclization

Sources

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: March 2026

The core philosophy of this guide is to build a self-validating system of safety, where every procedural step is underpinned by a clear understanding of the potential risks and the rationale for the chosen protective measures. This approach moves beyond a simple checklist, fostering a culture of safety and scientific integrity.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific SDS, a hazard assessment must be conducted by evaluating the toxicological and safety data of analogous compounds. Structurally, 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole is a dihydrooxazole derivative. Compounds within the oxazoline class can present a range of hazards, including but not limited to being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3][5]

Key Hazard Considerations for Structurally Similar Compounds:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.[3]
Skin Corrosion/Irritation Causes skin irritation.[3][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][6][7]
Respiratory Irritation May cause respiratory irritation.[6][7]
Flammability Some related compounds are flammable liquids.[8][9]

It is imperative to handle 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole as a substance with unknown hazards and toxicity until comprehensive data becomes available.[1][10] All chemical products should be treated with this level of caution.[10]

The Core of Protection: A Multi-Layered PPE Strategy

A multi-layered approach to Personal Protective Equipment (PPE) is crucial for minimizing exposure through all potential routes: dermal, ocular, and inhalation. The following recommendations are based on a synthesis of best practices for handling analogous chemical compounds and are in alignment with OSHA's Laboratory Standard (29 CFR 1910.1450).[11][12]

Primary Engineering Controls: The First Line of Defense

Before considering personal protective equipment, the primary focus should be on engineering controls that minimize the release of the chemical into the work environment.

  • Chemical Fume Hood: All handling of 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, especially when manipulating the solid or preparing solutions, must be conducted in a certified chemical fume hood.[4] This is critical for preventing the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[8]

Personal Protective Equipment: A Detailed Protocol

The selection and use of PPE should be a deliberate process, with each component chosen to address a specific risk.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory.[3] For tasks with a higher risk of splashing, consider double-gloving.[13] Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[13]
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are required.[8][14] For procedures with a significant splash hazard, a face shield worn over safety goggles is recommended to protect the entire face.[4][14]
Body Protection A flame-resistant lab coat should be worn to protect against accidental splashes and potential fire hazards.[4] Ensure the lab coat is fully buttoned.
Respiratory Protection When handling the compound outside of a fume hood (a scenario to be avoided), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][8] All respirator use must be in accordance with a written Respiratory Protection Program.[15]
Footwear Closed-toe shoes made of a non-porous material are required. Chemical-resistant boots may be necessary for large-scale operations or spill response.[16]

Workflow for Donning and Doffing PPE:

The following workflow is designed to prevent cross-contamination and ensure the user's safety.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye/Face Protection Don2->Don3 Don4 Don Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Wash Hands Again Doff4->Doff5

Diagram: A procedural workflow for the correct donning and doffing of PPE.

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical within the laboratory.

Receipt and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any known hazard warnings.[15]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8] The storage location should be in a designated and labeled area for hazardous chemicals.

Handling and Dispensing
  • Pre-use Check: Before handling, ensure that all necessary PPE is available and in good condition.[4] Confirm that an emergency eyewash station and safety shower are accessible.[4]

  • Dispensing: All dispensing of the solid compound or its solutions should occur within a chemical fume hood to control vapor and dust exposure.[4]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[8] Wash hands thoroughly after handling the material.[2]

Spill Response

In the event of a spill, a clear and practiced response plan is essential.

  • Small Spills: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[4][10]

  • Large Spills: In the case of a large spill, evacuate the immediate area and alert colleagues and the designated safety officer.[4]

  • Decontamination: All contaminated surfaces should be decontaminated according to your institution's established procedures.

Logical Flow for Spill Response:

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain with Absorbent SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Decontaminate Decontaminate Area Contain->Decontaminate Alert Alert Safety Officer Evacuate->Alert Alert->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Diagram: A decision-making workflow for responding to a chemical spill.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection: All waste containing 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, including contaminated PPE and absorbent materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3][17]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and a description of the associated hazards.[3]

  • Disposal: Disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office and in accordance with all local, state, and federal regulations.[7][18]

Conclusion: A Culture of Proactive Safety

The safe handling of novel research compounds like 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole is predicated on a foundation of scientific integrity and a proactive safety culture. By understanding the potential hazards based on analogous compounds, implementing a multi-layered PPE strategy, and adhering to robust operational and disposal plans, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational document, to be supplemented by a thorough, site-specific risk assessment and adherence to your institution's Chemical Hygiene Plan.[11][15]

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA. Retrieved from [Link]

  • Wikipedia. (2023, October 27). NFPA 704. Retrieved from [Link]

  • National Fire Protection Association. (2021, November 5). Hazardous Materials Identification. NFPA. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • College of Chemistry, University of California, Berkeley. (n.d.). NFPA 704 Hazard Identification System. Retrieved from [Link]

  • Riverside County Fire Department. (n.d.). NFPA 704 GUIDANCE DOCUMENT FREQUENTLY ASKED QUESTIONS (FAQ). Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • DuraLabel. (2026, March 11). NFPA 704 Diamond Colors Numbers and Flammability Rating. Retrieved from [Link]

  • Polymer Chemistry Innovations, Inc. (2021, November 11). 2-Ethyl-2-Oxazoline Safety Data Sheet. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Purdue University. (n.d.). Personal Protection for the Applicator and Worker Module. Retrieved from [Link]

  • Government of Canada. (2022, January 21). Personal Protective Equipment. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet 105190 - 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Safe handling and disposal. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole. Retrieved from [Link]

  • University of Rhode Island. (2024, July). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

  • Beilstein Journals. (n.d.). 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-oxazole (3). Supporting Information. Retrieved from [Link]

  • Duke University Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(3-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenyl)ethan-1-ol. Retrieved from [Link]

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2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.